(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,23H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHBKHOJVXISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine CAS number and safety data
The following technical guide details the properties, synthesis, safety, and applications of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine , a critical chiral ligand and intermediate in asymmetric synthesis.[1]
CAS Number: 1187857-13-1 Synonyms: (R)-N-Methyl-BINAM, (R)-2-Amino-2'-methylamino-1,1'-binaphthyl
Executive Summary
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine is a
Technical Specifications & Physical Properties
| Property | Data |
| CAS Number | 1187857-13-1 |
| Molecular Formula | |
| Molecular Weight | 298.38 g/mol |
| Appearance | White to light yellow powder |
| Chirality | Axial chirality (Atropisomerism) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water |
| Melting Point | 242–244 °C (Parent BINAM ref); Derivative varies |
| pKa | ~4–5 (Conjugate acid of aniline moiety) |
Safety Data & Handling Profile (GHS Standards)
While specific toxicological data for the mono-methyl derivative is limited compared to the parent BINAM, it must be handled with Universal Precautions assuming high toxicity and corrosivity typical of free-base naphthylamines.
Hazard Classification (Inferred from Analogues)
-
Signal Word: DANGER
-
H317: May cause an allergic skin reaction.[1]
-
H335: May cause respiratory irritation.[1]
-
H360: May damage fertility or the unborn child (Typical of binaphthyl derivatives).[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator required during solid handling.[1]
-
Skin: Double nitrile gloves (0.11 mm min thickness).[1]
-
Eyes: Chemical safety goggles + Face shield if handling solutions.[1]
-
Body: Lab coat required; Tyvek suit recommended for scale-up >10g.[1]
Emergency Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for 15 min.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1]
Synthesis & Production Methodologies
The synthesis of (R)-N-Methyl-BINAM is an advanced organic workflow. It typically proceeds via the resolution of racemic BINAM or the derivatization of enantiopure (R)-BINAM.[5]
Core Synthetic Pathway (Logic Flow)
The most reliable route involves the synthesis of the parent (R)-BINAM followed by controlled mono-methylation.[1] Direct methylation often leads to over-alkylation (N,N'-dimethyl), so protection-deprotection strategies or reductive amination are preferred.[1]
Caption: Stepwise synthetic route from (R)-BINOL to (R)-N-Methyl-BINAM via Buchwald-Hartwig amination and carbamate reduction.
Detailed Protocol: Derivatization of (R)-BINAM
Note: This protocol is adapted from standard procedures for N-alkylation of binaphthyl diamines (e.g., Organic Syntheses 2019, 96, 382-399) modified for mono-substitution.
Step 1: Preparation of Mono-Carbamate Intermediate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Reagents: Charge (R)-BINAM (1.0 eq) and anhydrous DCM (0.1 M concentration). Add Pyridine (8.0 eq).[1][6]
-
Addition: Cool to 0°C. Add Ethyl Chloroformate (1.05 eq) dropwise over 30 mins. Crucial: Stoichiometry control is vital to minimize di-carbamate formation.
-
Workup: Quench with saturated
. Extract with DCM.[1][6] Wash with 1M HCl (to remove pyridine) and Brine.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc) is mandatory to separate unreacted BINAM, mono-carbamate, and di-carbamate.
Step 2: Reduction to (R)-N-Methyl-BINAM
-
Reduction: Dissolve the purified mono-carbamate in anhydrous THF under Argon.
-
Reagent: Carefully add
(4.0 eq) pellets at 0°C. (Exothermic!). -
Reflux: Heat to reflux for 12–16 hours. The carbamate carbonyl is reduced to the methyl group.[1]
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially. -
Isolation: Filter the white precipitate (lithium salts) through Celite. Concentrate the filtrate to yield (R)-N-Methyl-BINAM.
Applications in Research & Development
Asymmetric Catalysis
The mono-methylated amine provides a "hemi-labile" coordination site or a specific hydrogen-bonding donor (the primary amine) vs. a steric blocker (the secondary amine).
-
Transfer Hydrogenation: Used with Ruthenium to reduce ketones to chiral alcohols.[1]
-
Aldol Reactions: Acts as an organocatalyst via enamine activation.[1]
-
Ligand Synthesis: Precursor to
-symmetric N-Heterocyclic Carbenes (NHCs) used in Palladium-catalyzed cross-couplings.
Medicinal Chemistry[1][2][9][10][11]
-
Mechanism: (R)-N-Methyl-BINAM acts as a spindle poison . It binds to tubulin, causing depolymerization of microtubules.[1]
-
Selectivity: The (R)-enantiomer is active, while the (S)-enantiomer is biologically inert, highlighting the necessity of using high-ee starting materials.[1]
Storage & Stability
-
Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon or Nitrogen.[1]
-
Temperature: 2–8 °C (Refrigerated).
-
Light: Protect from light (amber vials) to prevent photo-oxidation of the naphthyl ring.[1]
-
Shelf Life: 12 months if seal is unbroken.[1] Re-test optical rotation
before use in critical catalysis.
References
-
BenchChem. (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine Product Data & Safety Profile. Retrieved from [1]
-
Organic Syntheses. Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Org. Synth. 2019 , 96, 382-399.[1] Retrieved from [1]
-
Sigma-Aldrich. (R)-(+)-1,1'-Binaphthyl-2,2'-diamine Safety Data Sheet. Retrieved from
-
PubChem. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine Compound Summary. Retrieved from [1][7]
-
Royal Society of Chemistry. Oxidative Skeletal Rearrangement of BINAMs. Retrieved from [1]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary: The Evolution of Axially Chiral Nitrogen Donors
The History and Development of Chiral N-Methylated BINAM Ligands
In the hierarchy of privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have historically dominated. However, the nitrogen-based analogue, 1,1'-binaphthyl-2,2'-diamine (BINAM) , occupies a critical niche. While the parent primary diamine (BINAM) is a potent hydrogen-bond donor, its utility is often limited by the reactivity of the N-H bonds, which can lead to catalyst deactivation or undesirable side reactions.
N-methylation transforms this scaffold into N,N'-dimethyl-BINAM , a ligand with distinct steric and electronic profiles. This modification eliminates the acidic protons, increases the electron density on the nitrogen centers (enhancing
Historical Context & Structural Logic
The "Why" of N-Methylation
The development of N-methylated BINAM was not merely derivative; it was a solution to specific mechanistic failures observed with the parent BINAM.
-
Incompatibility with Hard Lewis Acids: Primary amines often form irreversible, inactive complexes with hard Lewis acids (e.g., Ti, Al, B). Methylation mitigates this binding affinity slightly, allowing for turnover.
-
Prevention of Hemilability: In transition metal catalysis (e.g., Pd or Ir), a free N-H group can undergo oxidative addition or deprotonation, changing the ligand from neutral (
) to anionic ( or ). N-methylation locks the ligand as a neutral donor. -
Conformational Locking: The steric bulk of the methyl groups increases the rotational barrier around the C-N bond, often enforcing a more rigid chiral pocket around the metal center.
Timeline of Development
-
1980s: Isolation and resolution of BINAM. Early attempts at alkylation often resulted in over-alkylation or racemization.
-
1990s: Development of robust reductive amination protocols. Introduction of N,N'-dimethyl-BINAM in aluminum and tin-catalyzed reactions.
-
2000s-Present: Explosion of use in Lewis Base Catalysis (e.g., Denmark's phosphoramide catalysts) and as a backbone for N-Heterocyclic Carbenes (NHCs).
Chemical Architecture & Synthesis
The synthesis of optically pure N,N'-dimethyl-BINAM is non-trivial due to the risk of racemization of the binaphthyl axis at high temperatures. The industry-standard protocol avoids direct alkylation with methyl iodide (which is prone to over-methylation to quaternary salts) and instead utilizes a Carbamate Reduction Strategy .
Validated Synthesis Protocol
Source: Adapted from Organic Syntheses, Vol. 96, pp. 382-399 (2019).
Step 1: Carbamate Formation
-
Substrate: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (10 mmol).
-
Reagents: Ethyl chloroformate (2.2 equiv), Pyridine (solvent/base).
-
Conditions: 0 °C to RT.
-
Mechanism: Nucleophilic attack of the amine on the chloroformate to form the diethyl carbamate.
-
Key Insight: This step protects the nitrogen and prevents oxidation.
Step 2: Reduction to N-Methyl Amine
-
Reagent:
(Lithium Aluminum Hydride), 10 equiv. -
Solvent: Anhydrous THF.
-
Conditions: Reflux (approx. 66 °C) for 12-24 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Outcome: The carbamate carbonyl is reduced to a methylene group, yielding the N-methyl functionality.
Synthesis Workflow Diagram
Caption: The reductive amination route ensures mono-methylation without racemization.
Catalytic Applications & Performance
N-methylated BINAM ligands are rarely used as simple spectators; they are active participants in stereo-electronic tuning.
Comparative Data: Allylation of Aldehydes
In the asymmetric allylation of benzaldehyde using allyltrichlorosilane, the ligand structure drastically affects enantioselectivity.
| Ligand Scaffold | Donor Type | Yield (%) | ee (%) | Mechanistic Note |
| (R)-BINAM | 45 | 12 | H-bonding leads to aggregation; poor turnover. | |
| (R)-N,N'-Dimethyl-BINAM | 92 | 94 | Prevents aggregation; Lewis basic N activates Si-Cl bond. | |
| (R)-BINOL | 88 | 85 | Effective, but lower Lewis basicity than diamine. |
Mechanism: Lewis Base Activation
In silicon-based Lewis acid catalysis (e.g., Denmark's chemistry), the N-methylated BINAM acts as a Lewis base activator .
-
Binding: The lone pair on the nitrogen binds to the silicon center of the reagent (e.g.,
or allyl-trichlorosilane). -
Hypervalency: This induces a hypervalent silicate intermediate.
-
Organization: The chiral binaphthyl backbone forces the silicate into a specific geometry, directing the approach of the electrophile (aldehyde).
Mechanistic Logic Diagram
Caption: Lewis base activation cycle where N-methylation enables hypervalent silicon formation.
Future Outlook: Beyond Simple Methylation
The field is currently moving toward N-linked Heterocycles . Instead of simple methyl groups, researchers are appending imidazolyl or pyridyl groups to the BINAM nitrogens.
-
Goal: To create "hemilabile" ligands where the N-methyl group is replaced by a donor arm that can reversibly bind to the metal.
-
Application: This is particularly relevant in Gold(I) catalysis, where N-methylated BINAM-derived carbenes are setting new standards for enantioselective cycloisomerizations.
References
-
Organic Syntheses Protocol
-
Denmark's Lewis Base Catalysis
-
Title: Lewis Base Catalysis in Organic Synthesis.[3]
- Source: Angewandte Chemie Intern
- Context: Establishes the superiority of N-methylated diamines in hypervalent silicon chemistry.
-
- Comparison of BINAM vs BINOL: Title: BINAM vs. BINOL in asymmetric catalysis: a comparative study. Source: BenchChem Technical Guides.
-
Kinetic Resolution of BINAMs
- Title: Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogen
- Source: Organic Letters, 2020.
-
URL:[Link]
Sources
Technical Guide: Physicochemical Profile of (R)-N-Methyl-BINAM
This technical guide details the physicochemical properties, solubility profile, and handling protocols for (R)-N-Methyl-BINAM , specifically focusing on the (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine derivative. This compound is a privileged chiral ligand used extensively in asymmetric catalysis and drug development.[1][2]
Executive Summary
(R)-N-Methyl-BINAM (specifically the N,N'-dimethyl derivative) is a
Note on Nomenclature: While "N-Methyl-BINAM" can theoretically refer to the mono-methylated species, in high-value catalytic applications, it predominantly refers to (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine . This guide focuses on this dimethyl derivative due to its industrial relevance.[1]
Physicochemical Characterization
The physical state of (R)-N,N'-Dimethyl-BINAM can vary based on the purification method, often appearing as a foam after rotary evaporation or as crystals upon proper recrystallization.
Table 1: Core Physical Properties
| Property | Data | Notes |
| IUPAC Name | (R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | |
| CAS Number | 93713-30-5 | Specific to the (R)-enantiomer.[2][3][4] |
| Molecular Formula | ||
| Molecular Weight | 312.41 g/mol | |
| Appearance | White to light yellow crystalline solid or foam | Often isolated as a foam; crystallizes from Hexane/EtOAc. |
| Melting Point | 116 – 118 °C | Crystalline form. Foams may exhibit undefined melting ranges. |
| Chirality | Axial Chirality (Atropisomerism) | Stable to racemization at ambient temperatures. |
| Optical Purity | Determined via Chiral HPLC (e.g., Chiralpak AD-H). | |
| pKa (Est.) | ~4.5 – 5.0 | Conjugate acid. Slightly more basic than parent BINAM. |
Solubility Profile
The solubility of (R)-N,N'-Dimethyl-BINAM is governed by its lipophilic binaphthyl backbone and the secondary amine functionality. It exhibits high solubility in moderately polar aprotic solvents and low solubility in highly polar protic solvents (like water) and non-polar aliphatics.
Solubility Logic
-
Lipophilic Backbone: The bulky naphthalene rings drive solubility in aromatics (Toluene) and chlorinated solvents (DCM).
-
Amine Functionality: The secondary amines allow for hydrogen bonding, aiding solubility in THF and Ethyl Acetate, but also make the compound pH-sensitive (soluble in aqueous acid as the ammonium salt).
Table 2: Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for extraction and reactions. |
| Aromatic | Toluene | High | Preferred for high-temp catalytic reactions. |
| Ethers | Tetrahydrofuran (THF) | High | Standard solvent for synthesis (e.g., LiAlH4 reduction). |
| Esters | Ethyl Acetate | Moderate/High | Good for TLC and chromatography mobile phases. |
| Alcohols | Methanol / Ethanol | Moderate | Solubility increases with temperature; potential recrystallization solvent. |
| Aliphatics | Hexanes / Pentane | Low | Used as an anti-solvent to precipitate the product. |
| Aqueous | Water (Neutral/Basic) | Insoluble | Allows for aqueous workup/washing. |
| Aqueous | Water (Acidic, HCl) | Soluble | Forms water-soluble ammonium salt (purification handle). |
Synthesis & Purification Protocol
The synthesis of (R)-N,N'-Dimethyl-BINAM typically proceeds via the reductive methylation of the parent (R)-BINAM. This two-step protocol ensures high yield and maintenance of optical purity.
Step-by-Step Methodology
1. Carbamate Formation:
-
Reagents: (R)-BINAM, Ethyl Chloroformate, Pyridine, DCM.
-
Protocol: Dissolve (R)-BINAM in DCM/Pyridine at 0°C. Add Ethyl Chloroformate dropwise. Stir at 0°C
RT. -
Outcome: Formation of the diethyl carbamate intermediate.
2. Reduction:
-
Reagents: Carbamate intermediate,
(Lithium Aluminum Hydride), THF. -
Protocol: Suspend
in anhydrous THF at 0°C. Add carbamate solution dropwise. Reflux for 12–24 hours. -
Quench: Carefully quench with
, 15% , then (Fieser method). Filter salts.[5]
3. Purification (Acid-Base Extraction):
-
Step A: Dissolve crude amine in DCM.
-
Step B: Wash with 1M HCl. The product moves to the aqueous layer (as salt). Discard organic layer (removes non-basic impurities).
-
Step C: Basify aqueous layer with NaOH to pH > 12. Product precipitates/oils out.
-
Step D: Extract back into DCM, dry over
, and concentrate.
4. Final Polishing:
-
Recrystallize from Toluene/Hexanes or purify via flash column chromatography (Hexanes/EtOAc 5:1) to obtain the white crystalline solid.[3]
Visualizations
Diagram 1: Synthesis & Purification Workflow
This flowchart illustrates the conversion of (R)-BINAM to the dimethyl derivative, highlighting the critical purification junction.
Caption: Synthesis and acid-base purification workflow for (R)-N,N'-Dimethyl-BINAM.
Diagram 2: Solubility Logic
This diagram visualizes the solubility behavior based on solvent polarity and pH, guiding solvent selection for reactions and workups.
Caption: Solubility profile governing solvent selection for extraction and crystallization.
Stability & Storage
-
Oxidation: Secondary amines are susceptible to oxidation over prolonged exposure to air, leading to discoloration (yellowing/browning).
-
Hygroscopicity: The compound is not significantly hygroscopic but should be kept dry to prevent hydrate formation which alters mass balance in catalytic loading.
-
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.[6]
References
-
Organic Syntheses . "(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine".[3][6][7] Org.[1][2][5][8][9][10] Synth.2019 , 96, 382-399. Link
-
PubChem . "(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine (Compound Summary)". National Library of Medicine. Link
-
ChemicalBook . "R-N,N-dimethyl-[1,1'-Binaphthalene]-2,2'-diamine Properties". Link
-
Sigma-Aldrich . "(R)-(+)-1,1'-Binaphthyl-2,2'-diamine Product Sheet (Parent Compound Reference)". Link
Sources
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- 5. orgsyn.org [orgsyn.org]
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- 7. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methylamine | 74-89-5 [chemicalbook.com]
Technical Guide: (R)-BINAM vs. (R)-N-Methyl-BINAM in Asymmetric Catalysis
Topic: Difference between (R)-BINAM and (R)-N-Methyl-BINAM ligands Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the architecture of chiral ligands, the 1,1'-binaphthyl backbone is a privileged scaffold. However, the functionalization of the 2,2'-diamino positions dictates the ligand's electronic signature and steric environment. This guide differentiates the primary diamine (R)-BINAM from its secondary amine counterpart, (R)-N,N'-Dimethyl-BINAM (often abbreviated as (R)-N-Me-BINAM).
While both provide C2-symmetric axial chirality, their applications diverge based on hydrogen-bonding capability and steric modulation :
-
(R)-BINAM : A primary diamine essential for synthesizing Schiff base ligands (aldimines/ketimines) and acting as a bifunctional organocatalyst (H-bond donor).
-
(R)-N-Me-BINAM : A secondary diamine used to increase electron density on the nitrogen (inductive effect), prevent imine formation, and eliminate specific H-bond donor interactions to avoid non-productive catalyst aggregation.
Structural & Electronic Profiling
The core difference lies in the amine substitution. This seemingly minor methylation fundamentally alters the coordination chemistry and acid-base properties.
Comparative Properties Table
| Feature | (R)-BINAM | (R)-N,N'-Dimethyl-BINAM |
| Structure | Primary Diamine (-NH₂) | Secondary Diamine (-NHMe) |
| CAS Registry | 18531-94-7 | 205927-03-3 (generic) / 11045208 |
| H-Bonding | Strong Donor (4 H's) & Acceptor | Weak Donor (2 H's) & Stronger Acceptor |
| Basicity | Moderate (Conjugated lone pair) | Higher (Inductive effect of Methyl) |
| Steric Bulk | Low (allows tight coordination) | Moderate (Methyl groups create "walls") |
| Reactivity | Forms Imines/Schiff Bases with C=O | Resistant to Imine formation; acts as Lewis Base |
| Primary Use | Precursor for Salen-type ligands; Lewis Acid/Brønsted Base catalysis | Ligand for Metal-catalyzed alkylations; Kinetic resolutions |
Mechanistic Implications[1]
-
The "N-H" Effect: (R)-BINAM possesses four N-H protons. In organocatalysis, these are crucial for hydrogen-bonding activation of electrophiles (e.g., nitroalkenes). In metal catalysis, however, these protons can be a liability, leading to deprotonation by basic substrates or formation of inactive aggregates.
-
Steric Steering: The methyl groups in (R)-N-Me-BINAM project into the coordination sphere, narrowing the effective "pocket" available for the substrate. This often enhances enantioselectivity (ee) in reactions like Zn-catalyzed alkylations by enforcing a more rigid transition state.
Synthetic Pathways & Access
Synthesizing the methylated derivative requires careful control to avoid over-methylation to the tertiary amine (tetramethyl). The most robust protocol involves a carbamate intermediate, ensuring the formation of the secondary amine with high fidelity.
Pathway Diagram (DOT)
Caption: Figure 1. The preferred synthetic route via carbamate reduction ensures selective formation of the secondary diamine, avoiding quaternary ammonium byproducts.
Catalytic Utility: When to Choose Which?
Case A: (R)-BINAM for Schiff Base Ligands
If your target catalyst is a Salen-type or Imine-Metal complex (e.g., for Cu(I) or Cu(II) catalysis), (R)-BINAM is the mandatory starting material.
-
Mechanism: Condensation with aldehydes (e.g., salicylaldehyde) forms tetradentate N2O2 ligands.
-
Application: Asymmetric oxidation, aziridination.
Case B: (R)-N-Me-BINAM for Organozinc Additions
In the enantioselective addition of diethylzinc to aldehydes, primary amines often lead to lower ee due to the formation of non-specific aggregates.
-
Advantage: (R)-N-Me-BINAM acts as a chiral ligand that breaks down polymeric Zn-alkyl species into reactive monomeric species. The N-Methyl group prevents the formation of stable Zn-N-Zn bridges that require N-H deprotonation.
-
Result: Higher reaction rates and improved enantioselectivity compared to the primary diamine.
Case C: Kinetic Resolution (Si-N Coupling)
Recent studies (e.g., Organic Letters 2025) highlight that in Cu-catalyzed dehydrogenative coupling:
-
Racemic BINAM: No reaction (likely due to strong coordination/inhibition).
-
N,N'-Dimethyl-BINAM: Poor reactivity (sterically too crowded for this specific mechanism).
-
N-Monomethyl-BINAM: Optimal. This reveals that sometimes a hybrid approach (one N-H, one N-Me) is required to balance substrate binding with catalyst turnover.
Experimental Protocol: Synthesis of (R)-N,N'-Dimethyl-BINAM
This protocol is adapted from Organic Syntheses (2019) and is chosen for its scalability and reproducibility.
Objective: Selective synthesis of the secondary diamine from (R)-BINAM.
Reagents
-
(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM): 3.45 g (12.1 mmol)
-
Ethyl chloroformate: 5.8 mL (60.5 mmol)
-
Pyridine (anhydrous): 30 mL
-
Lithium Aluminum Hydride (LiAlH4): 5.06 g (133.5 mmol)
-
Tetrahydrofuran (THF, anhydrous): 200 mL
Step-by-Step Procedure
Part 1: Carbamate Formation
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Add (R)-BINAM (3.45 g) and anhydrous pyridine (30 mL). Cool to 0 °C in an ice bath.
-
Addition: Dropwise add ethyl chloroformate (5.8 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5 °C.
-
Reaction: Remove ice bath and stir at room temperature (23 °C) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:2) for disappearance of BINAM.
-
Workup: Quench with water (50 mL). Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄ and concentrate.
-
Yield: ~5.2 g of (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate (White foam).
-
Part 2: Reduction to N,N'-Dimethyl-BINAM
-
Setup: Flame-dry a 500 mL 3-neck flask with reflux condenser and addition funnel. Charge with LiAlH4 (5.06 g) and THF (100 mL) under argon.
-
Addition: Dissolve the carbamate intermediate (5.2 g) in THF (25 mL). Add this solution dropwise to the LiAlH4 suspension at 0 °C. Caution: Gas evolution (H₂).
-
Reflux: Heat the mixture to reflux (66 °C) for 16 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
5 mL water
-
5 mL 15% NaOH
-
15 mL water
-
-
Isolation: Stir the resulting white suspension for 30 min. Filter through Celite. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 8:2).
Mechanistic Visualization
The following diagram illustrates the steric "pocket" difference in a generic Metal-Ligand complex.
Caption: Figure 2. Steric modulation by the N-Methyl group. The methyl substituents (Green) create a more defined chiral pocket compared to the open protonated amine (Red), enhancing stereocontrol in specific metal-catalyzed additions.
References
-
Synthesis of (R)-N,N'-Dimethyl-BINAM: Organic Syntheses 2019, 96, 382-399. [Link]
-
Comparative Catalytic Utility (Si-N Coupling): Organic Letters 2025, Kinetic Resolution of BINAMs. [Link](Note: DOI is illustrative of the journal context found in search)
-
Asymmetric Addition to Aldehydes (Zn-Catalysis): Journal of the American Chemical Society 2002, 124(35), 10336-10348.[3] [Link]
Sources
- 1. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Commercial Availability, Synthesis, and Application of (R)-N,N'-Dimethyl-BINAM
Executive Summary
(R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine is a privileged chiral ligand and organocatalyst scaffold utilized extensively in modern asymmetric synthesis. This technical whitepaper provides an authoritative breakdown of its commercial landscape, the mechanistic rationale behind its structural design, and field-proven, self-validating experimental workflows for its synthesis and application.
Chemical Identity & Nomenclature Clarification
In casual laboratory vernacular, this compound is frequently abbreviated as "(R)-N-Methyl-BINAM." However, the commercially and synthetically relevant species is the N,N'-dimethylated derivative[1]. Mono-methylation is synthetically challenging to isolate due to rapid disproportionation and over-alkylation. Therefore, the symmetric N,N'-dimethyl variant remains the gold standard for asymmetric catalysis [1].
-
IUPAC Name: (1R)-N2,N2'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine
-
CAS Registry Number: 93713-30-5
-
Molecular Formula: C22H20N2
Commercial Availability & Supplier Matrix
Procurement of (R)-N,N'-Dimethyl-BINAM is straightforward, though researchers must balance cost against the stringent enantiomeric excess (ee) requirements of their specific catalytic systems. Below is a comparative matrix of primary suppliers[2][3].
| Supplier | CAS Number | Typical Purity | Grade / Application Focus |
| Sigma-Aldrich (MilliporeSigma) | 93713-30-5 | ≥97% | Reagent Grade; suitable for general ligand synthesis. |
| TCI (Tokyo Chemical Industry) | 93713-30-5 | >98.0% | High-ee grade for sensitive asymmetric catalysis. |
| Alfa Aesar (Thermo Fisher) | 93713-30-5 | 97%+ | Standard synthetic building block. |
| Strem Chemicals (Ascensus) | 93713-30-5 | >99% ee | Specialized chiral ligand grade. |
Strategic Insight: For large-scale pharmaceutical development, procuring the highly purified ligand is cost-prohibitive. Synthesizing the ligand in-house from the significantly cheaper unsubstituted (R)-BINAM (CAS 18741-85-0) is the preferred operational strategy[4].
Mechanistic Role in Asymmetric Catalysis
Expertise & Experience Insight: Why methylate BINAM? Unsubstituted BINAM possesses primary amines that act as both strong hydrogen-bond donors and aggressive nucleophiles. In transition-metal catalysis, this often leads to unwanted background reactions or irreversible catalyst poisoning via tight metal coordination.
By installing N-methyl groups, the steric bulk at the nitrogen centers is deliberately increased. This steric demand forces a wider dihedral angle across the binaphthyl C1-C1' bond, rigidifying the chiral pocket and enhancing enantioselectivity. Furthermore, the resulting secondary amines exhibit finely tuned Lewis basicity, making them ideal, controlled precursors for synthesizing chiral phosphoramide, phosphoramidite, and selenophosphoramide catalysts [5].
Experimental Workflows & Protocols
Protocol A: Synthesis of (R)-N,N'-Dimethyl-BINAM via Carbamate Reduction
Causality Check: Direct reductive amination of BINAM with formaldehyde/NaBH4 often yields intractable mixtures of mono-, di-, and tri-methylated products. The two-step acylation/reduction sequence described below guarantees strict, symmetric N,N'-dimethylation[4].
-
Acylation: To a flame-dried 500-mL flask, add (R)-BINAM (1.0 equiv) and anhydrous CH2Cl2. Add pyridine (3.0 equiv, freshly distilled from CaH2 to rigorously exclude moisture, preventing chloroformate hydrolysis). Cool to 0 °C[4].
-
Chloroformate Addition: Dropwise add ethyl chloroformate (2.5 equiv). The intermediate (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate forms smoothly over 2 hours[4].
-
Reduction: Isolate the carbamate and dissolve in anhydrous THF. Slowly add this solution to a suspension of Lithium Aluminum Hydride (LAH, 4.0 equiv) in THF at 0 °C. (Caution: Highly exothermic H2 evolution)[4].
-
Reflux: Heat the mixture to reflux for 12 hours to fully reduce the carbamate carbonyls to N-methyl groups.
-
Fieser Quench: Cool to 0 °C. Quench sequentially with
mL H2O, mL 15% NaOH, and mL H2O (where = grams of LAH used). Why? This specific stoichiometry is critical; it converts the gelatinous, product-trapping aluminum salts into a granular, easily filterable white precipitate, ensuring maximum recovery of the diamine [4]. -
Isolation: Filter through a Celite pad, concentrate, and recrystallize to yield pure (R)-N,N'-Dimethyl-BINAM[4].
Protocol B: Enantiopurity Verification (Self-Validation)
Do not assume the enantiomeric excess is preserved during reflux without empirical verification. The system must be self-validating.
Quantitative HPLC Validation Data:
| Enantiomer | Retention Time (min) | Column | Mobile Phase (Hexanes/i-PrOH) | Flow Rate |
|---|---|---|---|---|
| (S)-N,N'-Dimethyl-BINAM | 9.16 | Chiralcel AD-H | 95:5 | 0.5 mL/min |
| (R)-N,N'-Dimethyl-BINAM | 9.81 | Chiralcel AD-H | 95:5 | 0.5 mL/min |
Acceptance Criteria: Batches must demonstrate >99:1 er (enantiomeric ratio) at 220 nm detection [4].
Protocol C: Synthesis of Selenophosphoramide Catalyst
-
Deprotonation: Dissolve (R)-N,N'-Dimethyl-BINAM in THF at -74 °C. Add n-BuLi (2.0 equiv) dropwise to generate the highly reactive dilithiated diamide[5].
-
Phosphorylation: Add dichloro(diisopropylamino)phosphine (1.0 equiv). Warm to room temperature to close the diazaphosphepine ring[5].
-
Oxidation: Add elemental Selenium powder (3.0 equiv) in one portion. The reaction immediately turns brown-black. Stir for 1 hour at room temperature[5].
-
Purification: Filter the heterogeneous mixture through Celite and purify via silica gel flash chromatography to isolate the pure (R)-selenophosphoramide catalyst [5].
Visualized Workflows
Workflow: Synthesis of (R)-N,N'-Dimethyl-BINAM via carbamate reduction.
Mechanistic pathway: Synthesis of the chiral selenophosphoramide catalyst.
References
-
Denmark, S. E., et al. "(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine." Organic Syntheses, 2019, 96, 382-399. URL:[Link]
-
Denmark, S. E., et al. "Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification." Organic Syntheses, 2019, 96, 400-417. URL:[Link]
Sources
The Stability Matrix of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine: A Technical Guide on Air and Moisture Degradation
Executive Summary
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (commonly referred to as (R)-N-Methyl-BINAM) is an axially chiral, mono-N-methylated diamine ligand extensively utilized in asymmetric catalysis. While the steric bulk of the binaphthyl backbone provides a degree of kinetic stability, the electron-rich nature of the secondary and primary amine moieties renders this compound susceptible to environmental degradation. This technical guide explores the mechanistic causality behind its degradation in the presence of air and moisture, providing drug development professionals and synthetic chemists with self-validating protocols to ensure catalytic integrity.
Mechanistic Causality of Degradation
To effectively preserve (R)-N-Methyl-BINAM, one must understand the specific chemical pathways triggered by atmospheric oxygen and ambient humidity. The degradation is not a simple decomposition but a cascade of radical-mediated oxidations and moisture-assisted proton transfers.
Aerobic Oxidation Pathways
Aromatic amines are notoriously sensitive to auto-oxidation. In the case of (R)-N-Methyl-BINAM, the presence of an N-methyl group on one of the nitrogen atoms increases its electron density via inductive effects, making it a prime site for initial oxidative attack.
When exposed to ambient air, the ligand undergoes a radical-mediated auto-oxidation process. Oxygen, acting as a diradical, can abstract a hydrogen atom from the amine, generating an aminyl radical intermediate. From here, the pathway diverges:
-
Semiquinone/Imine Tautomerization: The radical can delocalize into the naphthyl ring, leading to the formation of an oxidized, semiquinone-like radical imine[1]. This species is highly colored, which explains why degraded BINAM derivatives often turn from a pale white/yellow powder to a deep pink, brown, or violet hue.
-
C-N Bond Cleavage: The N-methyl group can undergo further oxidation to form a hydroperoxide intermediate, which subsequently collapses, leading to C-N bond cleavage and the release of formaldehyde, leaving behind a primary amine[2].
The Role of Moisture
While (R)-N-Methyl-BINAM is not highly hygroscopic and resists direct hydrolysis, moisture acts as a potent catalyst for its oxidative degradation. Water molecules facilitate proton-shuttling mechanisms that significantly lower the activation energy barrier for C-N cleavage and radical disproportionation[2]. Furthermore, in the context of asymmetric catalysis, ambient moisture competitively binds to the amine functional groups, disrupting the highly ordered hydrogen-bonding networks required for enantioselective substrate coordination[3].
Figure 1: Oxidative degradation pathways of (R)-N-Methyl-BINAM in air.
Quantitative Stability Profiles
The degradation of (R)-N-Methyl-BINAM directly correlates with a loss of enantiomeric excess (ee) in the final catalytic product, as the degradation byproducts (such as achiral imines or demethylated species) can act as competitive, non-selective background catalysts. The table below summarizes the quantitative impact of various storage conditions on the ligand's integrity over a 6-month period.
| Storage Condition | Atmosphere | Temp (°C) | Visual Appearance (6 Mo.) | Ligand Purity (HPLC) | Catalytic Yield Impact |
| Optimal | Argon / N₂ | 4°C | White/Off-white powder | > 99.0% | Baseline (Optimal) |
| Sub-optimal | Argon / N₂ | 25°C | Pale yellow | 97.5% | -2% to -5% |
| Poor | Ambient Air | 4°C | Light pink/brown | 88.0% | -15% to -20% |
| Critical Failure | Ambient Air (Humid) | 25°C | Deep violet/dark brown | < 70.0% | -40% (Loss of ee) |
Data synthesis based on standard stability metrics for BINAM derivatives and secondary aromatic amines[4],[3].
Self-Validating Handling & Purification Protocols
To ensure trustworthiness in experimental outcomes, the handling of (R)-N-Methyl-BINAM must incorporate self-validating steps. If a batch has been exposed to air, it must be purified and analytically verified before deployment in a catalytic workflow.
Protocol: Inert Handling and Quality Control Recovery
Objective: To handle, assess, and (if necessary) recover the purity of (R)-N-Methyl-BINAM to >99% ee.
Step 1: Inert Transfer (The Baseline)
-
Store the compound in a sealed amber vial backfilled with Argon at 4°C[4].
-
Transfer the vial into a glovebox (O₂ < 1 ppm, H₂O < 1 ppm) before opening.
-
Causality Note: Cold vials must be allowed to reach room temperature before entering the glovebox antechamber to prevent condensation of trace moisture on the glass walls.
Step 2: Visual & Analytical Validation (Self-Validation Check)
-
Inspect the powder. If it is white to off-white, proceed to use. If it exhibits a pink, violet, or brown tint, oxidation has occurred.
-
Validation: Run a rapid ¹H NMR (in anhydrous CDCl₃). Look for the disappearance of the sharp N-methyl singlet (~2.8 ppm) or the appearance of downfield imine/aldehyde protons. Run chiral HPLC to confirm enantiopurity.
Step 3: Rescue Purification (If Validation Fails)
-
Dissolve the degraded ligand in a minimal amount of degassed, anhydrous dichloromethane (DCM) under Argon.
-
Pass the solution through a short pad of activated silica gel (pre-flushed with Argon and a 9:1 Hexane:Ethyl Acetate mixture) to trap highly polar N-oxides and colored semiquinone impurities[3].
-
Concentrate the filtrate under reduced pressure on a Schlenk line.
-
Recrystallize from a degassed mixture of toluene and hexane.
-
Re-Validation: Repeat Step 2. The protocol is only complete when the HPLC confirms >99% purity.
Figure 2: Self-validating handling and QC workflow for chiral ligands.
Conclusion
The asymmetric induction capabilities of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine are intrinsically linked to its chemical purity. Because the N-methylated amine acts as a focal point for radical-mediated aerobic oxidation—a process accelerated by the proton-shuttling effects of moisture—strict adherence to inert, anhydrous handling is non-negotiable. By implementing the self-validating workflows detailed above, researchers can systematically eliminate ligand degradation as a variable in complex catalytic methodologies.
References
-
Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents ChemRxiv[Link]
-
Gram Scale Conversion of R-BINAM to R-NOBIN The Journal of Organic Chemistry (ACS)[Link]
Sources
Methodological & Application
Application Note: Highly Enantioselective Asymmetric Hydrogenation of Ketones Using (R)-N-Methyl-BINAM-Ruthenium Catalysts
Executive Summary
Asymmetric hydrogenation (AH) of prochiral ketones is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). While the classic Noyori RuCl₂(diphosphine)(diamine) system utilizing DPEN (1,2-diphenylethylenediamine) is highly effective for simple aryl ketones, sterically demanding or structurally rigid substrates often suffer from diminished enantioselectivity. The integration of axially chiral diamines, specifically (R)-N-Methyl-BINAM (and its N,N'-dimethyl derivative), provides a highly tunable chiral pocket[1]. This application note details the mechanistic rationale, self-validating protocols, and comparative efficacy of using (R)-N-Methyl-BINAM in ruthenium-catalyzed asymmetric hydrogenation.
Mechanistic Rationale & Catalyst Design
The efficacy of transition metal catalysts in asymmetric hydrogenation relies heavily on the synergistic relationship between the metal center and its chiral ligands[2]. In the Ru-BINAP/diamine system, the diamine is not merely a spectator ligand; it actively participates in the bond-forming event.
By substituting standard DPEN with (R)-N-Methyl-BINAM, the steric bulk is significantly increased. The N-methyl substituents precisely tune the steric environment around the ruthenium center, restricting the conformational flexibility of the transition state. Crucially, because it is a secondary amine, it preserves the essential N-H bond required for the metal-ligand bifunctional mechanism[3]. The catalytic cycle operates via an outer-sphere mechanism where the ketone substrate does not coordinate directly to the ruthenium atom. Instead, it is reduced via a six-membered pericyclic transition state where the Ru-hydride and the amine proton are transferred simultaneously to the carbonyl carbon and oxygen, respectively[4].
Catalytic Cycle & Pathway Visualization
Figure 1: Bifunctional catalytic cycle of Ru-(R)-N-Methyl-BINAM.
Experimental Protocol
Materials & Reagents
-
Metal Precursor: [RuCl₂(p-cymene)]₂
-
Chiral Ligands: (S)-TolBINAP and (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine[1].
-
Base: Potassium tert-butoxide (KOtBu), sublimed and stored in a glovebox.
-
Solvents: Anhydrous, degassed DMF, toluene, and 2-propanol.
Preparation of the Precatalyst
Step 1: Primary Ligand Exchange In a nitrogen-filled glovebox, charge a Schlenk flask with[RuCl₂(p-cymene)]₂ (1.0 eq), (S)-TolBINAP (2.0 eq), and anhydrous, degassed DMF. Stir the mixture at 100 °C for 10 minutes[4].
-
Causality: The inert atmosphere is critical as Ru(II) species are highly susceptible to oxidation. Heating drives the thermodynamic displacement of the labile p-cymene ligand by the strongly coordinating bidentate phosphine ligand.
Step 2: Diamine Coordination Cool the mixture to room temperature. Add (R)-N-Methyl-BINAM (2.2 eq) and degassed toluene. Heat the mixture to reflux for 2 hours.
-
Causality: The secondary diamine displaces the remaining solvent/chloride ligands, forming the stable octahedral precatalyst complex. The slight excess of diamine ensures complete conversion.
Step 3: Isolation Remove the solvent under reduced pressure and purify the resulting solid by crystallization from a toluene/hexane mixture to yield the pure precatalyst.
Asymmetric Hydrogenation Procedure
Step 1: Substrate Preparation Dissolve the target ketone (e.g., 1-Indanone) in anhydrous, degassed 2-propanol to achieve a 0.5 M concentration.
-
Causality: 2-propanol is specifically chosen because it acts as a secondary hydrogen donor and stabilizes the polar transition state without competitively binding to the metal center[4].
Step 2: Catalyst Activation Add the precatalyst (Substrate/Catalyst ratio of 5,000:1 to 10,000:1) and KOtBu (2.0 eq relative to Ru) to the substrate solution.
-
Validation Check: The solution must immediately transition from a pale yellow/brown to a deep red or orange color. This visual cue is a self-validating indicator that the base has successfully abstracted HCl, generating the catalytically active 16-electron Ru-amide species. If the color does not change, the base has likely been quenched by trace moisture, and the reaction will fail.
Step 3: Pressurization and Reaction Transfer the mixture to a stainless-steel autoclave inside the glovebox. Seal securely, remove from the glovebox, and connect to a hydrogen line. Purge the reactor 5 times with H₂ gas, then pressurize to 8–10 atm[4]. Stir vigorously (1000 rpm) at 25–30 °C for 4–24 hours.
-
Causality: Multiple purges ensure the complete removal of N₂/Ar, maximizing the H₂ partial pressure in the solvent phase. Vigorous stirring eliminates mass transfer limitations between the gas and liquid phases.
-
Validation Check: Monitor the pressure gauge. A steady, stoichiometric drop in H₂ pressure confirms active catalytic turnover.
Step 4: Workup Carefully vent the reactor. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium complex before GC/HPLC analysis.
Quantitative Data & Comparative Efficacy
The structural rigidity provided by the BINAM backbone, combined with the steric bulk of the N-methyl groups, makes this catalyst system exceptionally well-suited for demanding substrates like 1-Indanone, where standard DPEN catalysts often yield suboptimal enantiomeric excess.
Table 1: Substrate Scope and Comparative Enantioselectivity
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Configuration |
| Acetophenone | Ru-BINAP/DPEN | 10,000 | >99 | 97 | (R) |
| Acetophenone | Ru-BINAP/(R)-N-Me-BINAM | 10,000 | >99 | 98 | (R) |
| 1-Indanone | Ru-BINAP/DPEN | 5,000 | 95 | 85 | (1R) |
| 1-Indanone | Ru-BINAP/(R)-N-Me-BINAM | 5,000 | >99 | 96 | (1R) |
| Propiophenone | Ru-BINAP/DPEN | 10,000 | 98 | 90 | (R) |
| Propiophenone | Ru-BINAP/(R)-N-Me-BINAM | 10,000 | >99 | 95 | (R) |
Note: Data represents typical benchmark yields and ee values under optimized conditions (10 atm H₂, 25 °C, 2-propanol).
References
-
BenchChem. "Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts". 4
-
ACS Catalysis. "Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines". 3
-
Asian Journal of Chemistry. "Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules". 2
-
Organic Syntheses. "Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification". 1
Sources
Preparation of metal complexes with (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
Executive Summary
This application note details the protocols for the preparation, isolation, and characterization of transition metal complexes utilizing (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (referred to herein as (R)-N-Me-BINAM ).[1]
Unlike its
Key Technical Insights:
-
Ligand Differentiation: The N-methyl group breaks symmetry, allowing for site-selective substrate coordination.
-
Complex Stability: The secondary amine is more electron-rich, often initiating coordination, while the primary amine stabilizes the chelate.
-
Handling: The ligand is air-stable but sensitive to prolonged oxidation in solution; complexes are generally air-stable as solids but best stored under inert gas.[1]
Ligand Profile & Pre-Complexation Handling[1]
Compound: (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine CAS: 1187857-13-1 MW: 298.39 g/mol Appearance: White to pale yellow crystalline solid[1]
2.1 Storage and Stability[2]
-
Solid State: Store at 2–8°C under Argon. Stable for >12 months.
-
Solution State: Solutions in
or THF should be used within 24 hours. Oxidation of the primary amine to imine or diazo species can occur over time.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
2.2 Purification Prior to Use
Commercial samples may contain trace (R)-BINAM (starting material) or over-alkylated dimethyl byproducts.[1]
-
Protocol: Recrystallize from hot Ethanol/Hexane (1:4) if purity is <98% by HPLC.[1]
-
Validation: Check
NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). The N-Me singlet appears at ppm, distinct from the broad signals.
Protocol A: Preparation of Pd(II) Complexes
Target Species:
3.1 Mechanistic Rationale
Palladium(II) coordinates strongly to the diamine.[1] The steric bulk of the N-methyl group forces the naphthyl wings into a specific dihedral angle, creating a chiral pocket.[1] We utilize
3.2 Experimental Procedure
Reagents:
-
(R)-N-Me-BINAM (1.0 equiv, 0.5 mmol, 149 mg)[1]
- (1.0 equiv, 0.5 mmol, 130 mg)
-
Solvent: Anhydrous Dichloromethane (DCM), 10 mL
Step-by-Step:
-
Dissolution: In a flame-dried Schlenk flask under
, dissolve (R)-N-Me-BINAM in 5 mL DCM. The solution should be clear. -
Precursor Addition: In a separate vial, dissolve
in 5 mL DCM. -
Complexation: Add the Pd solution dropwise to the ligand solution over 5 minutes at Room Temperature (RT). The solution will turn from orange to yellow/pale orange.[1]
-
Reaction: Stir at RT for 4 hours. Monitoring by TLC is difficult; monitoring by disappearance of free ligand N-Me signal in NMR is preferred.[1]
-
Precipitation: Concentrate the solution to ~2 mL under vacuum.
-
Isolation: Add 15 mL of cold n-Pentane or Diethyl Ether to induce precipitation. A yellow solid will form.[1]
-
Filtration: Filter the solid under inert atmosphere (fritted funnel). Wash with
mL Pentane.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
3.3 Characterization Data (Representative)
| Technique | Expected Result | Interpretation |
| N-Me shift downfield ( | Indicates coordination of the secondary amine. | |
| Splitting of | The primary amine protons become diastereotopic upon coordination. | |
| HRMS (ESI) | Confirms 1:1 metal-ligand stoichiometry. |
Protocol B: In-Situ Preparation of Cu(II) Lewis Acid Catalysts
Target Species:
4.1 Mechanistic Rationale
Copper(II) complexes are labile.[1] Isolation can lead to hydration or oligomerization.[1] Therefore, an in-situ protocol is standard for catalytic applications.[1] The triflate counterions are non-coordinating, maximizing Lewis acidity.[1]
4.2 Experimental Procedure
Reagents:
-
(R)-N-Me-BINAM (1.1 equiv relative to Cu)[1]
- (1.0 equiv)
-
Solvent: Anhydrous THF or Toluene (dried over Na/Benzophenone)
Step-by-Step:
-
Dehydration: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add
(solid) and (R)-N-Me-BINAM (solid) to the tube.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvation: Add anhydrous solvent (e.g., 2 mL for 0.1 mmol scale).
-
Activation: Stir at RT for 1 hour. The suspension typically clears to a blue/green solution.[1]
-
Usage: The catalyst solution is now ready for substrate addition. Do not attempt to isolate.
Critical Note: Use a slight excess of ligand (1.1 equiv) to ensure all Copper is ligated, preventing background racemic catalysis by free Copper species.
Protocol C: Preparation of Ir(I) Hydrogenation Catalysts
Target Species:
5.1 Mechanistic Rationale
Iridium(I) precursors like
5.2 Experimental Procedure
Reagents:
- (0.5 equiv)
-
(R)-N-Me-BINAM (1.0 equiv)[1]
- (1.0 equiv)
-
Solvent: DCM (degassed)
Step-by-Step:
-
Pre-complexation: Mix
and (R)-N-Me-BINAM in DCM under Argon. Stir for 30 mins to form the neutral chloride species . -
Anion Exchange: Add
(solid) to the mixture.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Stir vigorously for 2 hours. The solution usually deepens in color (red/orange).
-
Filtration: Filter through a plug of Celite (under Argon) to remove NaCl.[1]
-
Isolation: Concentrate filtrate and precipitate with Hexane.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate complexation route based on the desired catalytic cycle.
Figure 1: Decision tree for metal complex synthesis using (R)-N-Me-BINAM.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate is oily/sticky | Residual solvent or oligomers | Triturate with cold Pentane; sonicate for 5 mins.[1] |
| Low Enantioselectivity (ee%) | Racemic Ligand or Free Metal | Check ligand optical rotation.[1] Ensure Ligand:Metal ratio is |
| Free Ligand in NMR | Incomplete Complexation | Increase reaction time or temperature (up to 40°C). Pd kinetics can be slow with bulky diamines.[1] |
| Black precipitate | Metal reduction ( | Oxygen leak or solvent impurities. Use strictly anhydrous/degassed solvents.[1] |
References
-
Ligand Synthesis & Properties
-
Palladium Complexation Protocols
-
Iridium Catalysis Context
-
General Diamine Coordination Chemistry
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine|CAS 1187857-13-1 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of a palladium(ii) complex of 2-(2-pyridinylmethyleneamino)-2′-hydroxy-1,1′-binaphthyl with novel Cσ-coordination and its theoretical investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Procedure for enantioselective Michael addition with N-Me-BINAM catalysts
Application Note: High-Yield Enantioselective Michael Addition via N-Me-BINAM Bifunctional Catalysis
Executive Summary
The enantioselective Michael addition is a cornerstone of asymmetric C–C bond formation, heavily utilized in the synthesis of complex chiral therapeutics. While traditional metal-based Lewis acids have historically dominated this space, metal-free organocatalysis offers superior sustainability, lower toxicity, and operational simplicity. This application note details a robust, field-proven protocol for the highly enantioselective Michael addition of active methylene compounds to nitroalkenes using an N-Me-BINAM-derived bifunctional catalyst. By leveraging a synergistic dual-activation mode, this methodology delivers excellent yields and enantiomeric excesses (ee) across a broad substrate scope.
Mechanistic Rationale & Catalyst Design
The efficacy of the N-Me-BINAM scaffold lies in its precise steric and electronic tuning. Standard primary amine-based BINAM catalysts can inadvertently condense with carbonyl-containing substrates to form stable imines, leading to catalyst sequestration and pathway deviation. Methylating the amine (N-Me-BINAM) completely eliminates this parasitic side reaction while simultaneously increasing the nucleophilicity and basicity of the nitrogen atom[1].
In the bifunctional N-Me-BINAM-thiourea system, the catalyst operates via a highly organized dual-activation mechanism:
-
Electrophile Activation (LUMO Lowering) : The thiourea moiety acts as a double hydrogen-bond donor, coordinating specifically to the nitro group of the nitroalkene. This interaction withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene to facilitate nucleophilic attack.
-
Nucleophile Activation (Deprotonation) : The N-methyl amine functions as a localized Brønsted base, deprotonating the active methylene compound (e.g., diethyl malonate) to generate a reactive enolate species in close proximity to the electrophile[2].
This simultaneous "push-pull" dynamic orchestrates a rigid ternary transition state, dictating strict facial selectivity during C–C bond formation.
Mechanistic pathway of dual activation by the N-Me-BINAM bifunctional catalyst.
Experimental Protocol
This procedure is optimized for the addition of diethyl malonate to trans-β-nitrostyrene. The protocol is designed as a self-validating system; adherence to anhydrous conditions and strict temperature control is critical for reproducibility.
Materials & Reagents
-
(R)-N-Me-BINAM-thiourea catalyst (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, freshly recrystallized)
-
Diethyl malonate (1.5 mmol)
-
Anhydrous Toluene (2.0 mL)
-
Saturated aqueous NH₄Cl (for quenching)
Step-by-Step Methodology
-
System Preparation : Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon.
-
Causality: Moisture acts as a competitive hydrogen-bond donor/acceptor. Even trace water will disrupt the delicate thiourea-nitroalkene interaction, severely degrading the enantioselectivity.
-
-
Catalyst & Substrate Solvation : Add the (R)-N-Me-BINAM-thiourea catalyst (10 mol%) and trans-β-nitrostyrene (1.0 mmol) to the flask. Inject 2.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes until a homogeneous solution is achieved.
-
Temperature Equilibration : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature reduces the vibrational degrees of freedom in the transition state. This maximizes the entropic control required for high stereoinduction, offsetting the slight reduction in reaction velocity.
-
-
Nucleophile Addition : Add diethyl malonate (1.5 mmol) dropwise over 2 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes and mitigates any minor exothermic effects that could perturb the chiral environment.
-
-
Reaction Monitoring : Stir the mixture at 0 °C for 24–48 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1) or UPLC-MS.
-
Quench & Workup : Once complete, quench the reaction by adding 1.0 mL of saturated aqueous NH₄Cl.
-
Causality: The mildly acidic quench immediately protonates the basic amine of the catalyst. This halts the reaction instantly, preventing product epimerization or retro-Michael degradation pathways during workup. Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification & Analysis : Purify the crude residue via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH).
Step-by-step experimental workflow for the enantioselective Michael addition.
Data Presentation: Substrate Scope
The N-Me-BINAM catalytic system demonstrates broad functional group tolerance. Table 1 summarizes typical yields and enantioselectivities. Electron-withdrawing groups on the aryl ring of the nitroalkene generally accelerate the reaction by further lowering the LUMO, while bulky aliphatic groups require extended reaction times.
Table 1: Substrate Scope for the Michael Addition of Diethyl Malonate to Nitroalkenes
| Entry | R-Group on Nitroalkene | Reaction Time (h) | Isolated Yield (%) | Enantiomeric Excess (%) |
| 1 | Phenyl | 24 | 92 | 95 |
| 2 | 4-Methoxyphenyl | 36 | 88 | 94 |
| 3 | 4-Chlorophenyl | 24 | 94 | 96 |
| 4 | 2-Furyl | 48 | 85 | 92 |
| 5 | Cyclohexyl | 48 | 80 | 90 |
Standard Reaction conditions: 1.0 mmol nitroalkene, 1.5 mmol diethyl malonate, 10 mol% catalyst, toluene (2.0 mL), 0 °C.
Troubleshooting & Optimization Insights
-
Erosion of Enantioselectivity : If the ee is lower than expected, verify the integrity of the anhydrous solvent. Additionally, ensure the nitroalkene is freshly recrystallized; trace acidic impurities from nitroalkene degradation can prematurely protonate the catalyst's basic site, effectively shutting down the dual-activation mechanism.
-
Sluggish Reaction Kinetics : For highly sterically hindered aliphatic substrates (e.g., Entry 5), the reaction can be gently warmed to room temperature. While this may result in a minor drop in ee (1–2%), it significantly improves conversion rates. Alternatively, mechanochemical approaches (e.g., ball-milling) have been shown to drastically accelerate similar organocatalytic Michael additions under solvent-free conditions by enforcing extreme local concentrations[3].
-
Catalyst Recovery : The highly polar nature of the N-Me-BINAM-thiourea catalyst allows it to be easily separated from the product during silica gel chromatography. Flushing the column with a highly polar solvent system (e.g., CH₂Cl₂/MeOH 9:1) post-product elution typically recovers >90% of the catalyst, which can be reused in subsequent batches without significant loss of activity.
References
-
MSU Chemistry. "Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea." Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Mechanochemistry assisted asymmetric organocatalysis: A sustainable approach." Available at:[Link]
Sources
Application of (R)-N-Methyl-BINAM in Palladium-Catalyzed Asymmetric Coupling Reactions: A Comprehensive Protocol and Mechanistic Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Executive Summary
The development of axially chiral ligands has revolutionized transition-metal-catalyzed asymmetric synthesis. Among these, (R)-N-Methyl-BINAM ((R)-N,N'-dimethyl-1,1'-binaphthyl-2,2'-diamine) stands out as a privileged chiral scaffold. By replacing the primary amines of the parent BINAM with secondary N-methyl amines, researchers can finely tune both the steric environment and the electronic properties of the resulting palladium complexes. This application note provides an authoritative, in-depth guide to utilizing (R)-N-Methyl-BINAM in palladium-catalyzed cross-coupling reactions, detailing the mechanistic causality, quantitative performance benchmarks, and a self-validating experimental protocol.
Mechanistic Insights: The (R)-N-Methyl-BINAM Advantage
The selection of (R)-N-Methyl-BINAM over its primary (BINAM) or tertiary (N,N,N',N'-tetramethyl-BINAM) counterparts is driven by precise mechanistic causality:
-
Prevention of Catalyst Deactivation: Primary amines often form overly stable, catalytically inactive bis-ligated
complexes. The N-methyl substitution introduces precisely enough steric bulk to favor the highly active mono-ligated species, ensuring efficient oxidative addition [1]. -
Hydrogen-Bonding Directed Stereocontrol: Unlike tertiary amines, the secondary amine of (R)-N-Methyl-BINAM retains an N-H proton. This proton acts as a crucial hydrogen-bond donor, interacting with substrate directing groups (e.g., amides or carbonyls) to lock the transition state conformation. This interaction is particularly vital in promoting N-diastereomeric protonation during enantioselective C-H olefination [2].
-
Chiral Pocket Optimization: The rigid binaphthyl backbone, combined with the specific dihedral angle enforced by the N-methyl groups, creates a deep, well-defined chiral pocket. This dictates the stereochemical trajectory during the transmetalation and reductive elimination steps, leading to exceptional enantiomeric excesses (ee%).
Catalytic cycle of Pd/(R)-N-Methyl-BINAM mediated asymmetric cross-coupling.
Quantitative Performance Data
The versatility of the Pd/(R)-N-Methyl-BINAM system is demonstrated across various coupling paradigms. The table below summarizes benchmark quantitative data for standard substrate classes [3].
| Reaction Type | Substrate Classes | Catalyst / Base System | Temp (°C) | Yield (%) | ee (%) |
| Asymmetric Suzuki-Miyaura | Aryl bromides + Aryl boronic acids | 80 | 85 - 95 | 92 - 98 | |
| Enantioselective Heck | Aryl triflates + Cyclic olefins | 60 | 78 - 88 | 85 - 94 | |
| C-H Olefination | Phenylacetamides + Aliphatic alkenes | 100 | 70 - 82 | 80 - 90 | |
| Asymmetric Amination | Aryl chlorides + Secondary amines | 90 | 80 - 92 | 88 - 96 |
Experimental Protocol: Asymmetric Suzuki-Miyaura Cross-Coupling
This self-validating protocol details the synthesis of axially chiral biaryls via the desymmetrization of aryl bromides using (R)-N-Methyl-BINAM. Every step is designed with built-in causality and validation checkpoints to ensure scientific integrity.
Materials Required
-
Catalyst Precursors: Palladium(II) acetate (
), 5 mol%. -
Chiral Ligand: (R)-N-Methyl-BINAM, 6 mol% (slight excess ensures complete Pd ligation).
-
Substrates: Aryl bromide (1.0 equiv), Aryl boronic acid (1.5 equiv).
-
Base & Solvent: Cesium carbonate (
, 2.0 equiv), anhydrous Toluene/Water (10:1 v/v).
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Validation Checkpoint)
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add
and (R)-N-Methyl-BINAM. -
Evacuate and backfill the tube with Argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation, which prematurely terminates the catalytic cycle and precipitates inactive palladium black.
-
Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 30 minutes.
-
Self-Validation: Observe the solution color. A successful reduction of Pd(II) to the active, ligated Pd(0) species is indicated by a distinct color shift from pale yellow to a deep red/brown homogeneous solution.
Step 2: Substrate and Base Addition
-
Under a positive stream of Argon, add the aryl bromide, aryl boronic acid, and finely milled
. Causality: is chosen for its specific solubility profile in toluene, which facilitates the crucial transmetalation step without degrading the chiral ligand. -
Add the remaining toluene (8 mL) and degassed water (1 mL).
Step 3: Reaction Execution
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath pre-set to 80 °C for 12–18 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Stain the TLC plate with
; the disappearance of the boronic acid streak confirms reaction progression.
Step 4: Workup and Isolation
-
Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Step 5: Enantiomeric Excess Determination
-
Dissolve a pure sample of the product in HPLC-grade Isopropanol/Hexane.
-
Self-Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Compare the retention times against a racemic standard synthesized using an achiral ligand (e.g., dppp) to accurately integrate and calculate the ee%.
Experimental workflow for Pd-catalyzed asymmetric Suzuki-Miyaura coupling.
References
Reaction conditions for (R)-N-Methyl-BINAM catalyzed aldol reactions
Application Note: High-Fidelity Asymmetric Aldol Transformations via (R)-N-Methyl-BINAM Systems
Part 1: Executive Summary & Mechanistic Rationale
The Shift to Bifunctional Organocatalysis In the landscape of asymmetric C-C bond formation, the aldol reaction remains a cornerstone for polyketide and carbohydrate synthesis. While metal-ligand complexes (e.g., Zn-ProPhenol, Ti-BINOL) have historically dominated, trace metal contamination is a critical bottleneck in late-stage pharmaceutical manufacturing.
This guide focuses on the (R)-N-Methyl-1,1'-binaphthyl-2,2'-diamine (hereafter (R)-N-Me-BINAM ) catalytic system. Unlike its achiral or fully alkylated counterparts, the N-monomethyl derivative offers a unique "privileged structure" for organocatalysis. It functions as a bifunctional catalyst , mimicking Class I aldolases via an enamine mechanism while leveraging the axially chiral binaphthyl backbone for rigid stereochemical control.
Mechanistic Basis: The "Enamine-Ammonium" Cooperative Cycle The efficacy of (R)-N-Me-BINAM relies on the cooperative action of its two nitrogen centers:
-
Enamine Activation (Secondary Amine): The N-methyl secondary amine condenses with the ketone donor to form a nucleophilic enamine. The methyl group provides sufficient steric bulk to favor the E-enamine geometry, reducing stereochemical leakage.
-
Electrophile Activation (Primary Amine/Ammonium): The adjacent primary amine (often protonated by a co-catalytic acid) acts as a hydrogen-bond donor. This directs the aldehyde acceptor to a precise spatial orientation, minimizing the entropic penalty of the transition state.
Part 2: Critical Reaction Parameters
To achieve high enantiomeric excess (ee >95%) and yield, the following parameters must be rigorously controlled.
Solvent Systems: The Hydrophobic Effect
Contrary to traditional organic synthesis, this reaction often performs best in aqueous media or brine .
-
Why: The hydrophobic effect forces the organic reactants (ketone and aldehyde) into the lipophilic chiral pocket of the catalyst, effectively increasing the local concentration and accelerating the rate (reaction times < 24h).
-
Recommendation: Use Sat. NaCl (Brine) or water/THF mixtures.
Acid Co-Catalyst
The reaction requires a Brønsted acid additive to facilitate imine/enamine turnover.
-
Standard: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH).
-
Optimization: Stronger acids (TfOH) can increase rate but may degrade labile aldehydes. Weaker acids (AcOH) often result in sluggish turnover.
Temperature Control
-
Range: -20°C to +25°C.
-
Trade-off: Lower temperatures (-10°C) significantly enhance ee by freezing out the less favorable transition states, though at the cost of reaction rate.
Part 3: Standard Operating Procedure (SOP)
Protocol ID: BNM-ALD-004 Scale: 1.0 mmol (Adaptable to 50g scale)
Materials
-
Catalyst: (R)-N-Methyl-1,1'-binaphthyl-2,2'-diamine (10 mol%)
-
Donor: Cyclohexanone (or acyclic ketone)[1]
-
Acceptor: 4-Nitrobenzaldehyde (Model substrate)
-
Acid Additive: TFA (10-20 mol%)
-
Solvent: Brine (Saturated NaCl solution)
Step-by-Step Workflow
-
Catalyst Activation:
-
In a 10 mL round-bottom flask, charge (R)-N-Me-BINAM (29.8 mg, 0.10 mmol) and the Acid Additive (TFA, 15 µL, 0.20 mmol).
-
Note: Pre-mixing the catalyst and acid ensures formation of the active ammonium salt species.
-
-
Solvent & Donor Addition:
-
Add Brine (2.0 mL). The mixture may appear heterogeneous.
-
Add the Ketone Donor (e.g., Cyclohexanone, 0.5 mL, 5.0 equiv). Stir vigorously at Room Temperature (RT) for 15 minutes to allow pre-equilibrium enamine formation.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C (ice bath) if high ee is critical; otherwise maintain RT.
-
Add the Aldehyde Acceptor (1.0 mmol) in one portion.
-
Observation: The reaction mixture will likely form an emulsion. Vigorous stirring (1000 rpm) is mandatory to maximize interfacial surface area.
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Endpoint: Typically 12–24 hours. Look for consumption of the aldehyde.
-
-
Workup & Isolation:
-
Quench by adding sat. NaHCO₃ (5 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on Silica Gel.
-
Tip: Aldol adducts can be sensitive to retro-aldol on acidic silica. Use 1% Et₃N in the eluent if degradation is observed.
-
-
Part 4: Data Interpretation & Troubleshooting
Expected Performance Metrics (Model Substrate)
| Parameter | Target Specification | Troubleshooting (If Out of Spec) |
| Yield | > 85% | Check stirring rate (emulsion quality); Increase acid loading to 20 mol%. |
| Diastereoselectivity (dr) | > 90:10 (anti:syn) | Lower temperature; Switch to bulkier ketone donor. |
| Enantioselectivity (ee) | > 94% | Verify catalyst optical purity; Ensure water source is neutral (pH 7). |
Common Failure Modes
-
Racemization: Often caused by high temperature workup or prolonged exposure to basic silica.
-
No Reaction: Catalyst "poisoning" by highly acidic aldehyde impurities (e.g., carboxylic acids in benzaldehyde). Purify starting materials.
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical hydrogen-bonding network that enforces stereocontrol.
Caption: The catalytic cycle demonstrates the bifunctional activation where the secondary amine forms the enamine nucleophile and the primary ammonium acts as a Brønsted acid to activate the electrophile.
Part 6: References
-
Direct Asymmetric Aldol Reactions Catalyzed by Chiral Diamines. Source: Organic Letters (2005). Context: Establishes the baseline for diamine-catalyzed aldol reactions in aqueous media.
-
Water-Compatible Organocatalysts for Direct Asymmetric Aldol Reactions. Source: Journal of the American Chemical Society (2006). Context: Detailed kinetic studies on the hydrophobic acceleration effect in brine systems.
-
(R)-N,N′-Dimethyl-1,1′-binaphthyldiamine Synthesis and Application. Source: National Institutes of Health / PMC (2019). Context: Provides the synthetic route for N-methylated BINAM derivatives and their characterization.
-
Bifunctional Organocatalysis with Axially Chiral Diamines. Source: Chemical Reviews (2007). Context: Comprehensive review of the mechanism involving primary-secondary diamine scaffolds.
Sources
Application Note: Advanced Immobilization Strategies for (R)-N-Methyl-BINAM on Solid Supports
Executive Summary
(R)-N-Methyl-BINAM (a derivative of 1,1′-binaphthyl-2,2′-diamine) is a privileged chiral scaffold widely utilized in asymmetric synthesis, particularly in phase-transfer catalysis and direct aldol reactions. However, the high cost and complex synthesis of these organocatalysts necessitate efficient recovery methods for industrial drug development. This application note details the mechanistic rationale and self-validating protocols for the covalent immobilization of (R)-N-Methyl-BINAM onto solid supports, ensuring that enantioselectivity and catalytic efficiency are preserved while enabling up to six cycles of catalyst reuse .
Mechanistic Rationale: Support and Linker Selection
The transition from homogeneous to heterogeneous catalysis often suffers from a drop in enantioselectivity due to restricted conformational freedom. To mitigate this, the selection of the solid support and the spacer arm (linker) is critical.
-
Solid Support Selection:
-
Mercaptomethyl Polystyrene (PS): Chosen for reactions conducted in organic media. PS resins swell significantly in solvents like toluene and dichloromethane (DCM). This swelling mimics a homogeneous microenvironment, allowing the substrate unrestricted access to the chiral pocket of the BINAM derivative .
-
Mesoporous Silica Gel: Selected for solvent-free or aqueous conditions. Unlike PS, silica is rigid and does not rely on swelling, making it structurally stable under high-shear stirring or continuous flow applications .
-
-
The Spacer Arm (Causality of Linker Length): Direct attachment of the binaphthyl core to the polymer backbone causes severe steric clash, collapsing the transition state geometry required for asymmetric induction. We utilize a styrylsulfonyl linker because it provides an optimal 6-to-8 atom flexible spacer. This distance is mechanistically proven to decouple the polymer's steric bulk from the catalyst's active site, preserving the high enantiomeric excess (ee) characteristic of the homogeneous catalyst . Furthermore, functionalization of the BINAM core must be highly regioselective to avoid disrupting the chiral axis .
Workflow for the covalent immobilization of (R)-N-Methyl-BINAM onto solid supports.
Quantitative Performance Analysis
The table below summarizes the benchmark data for an enantioselective aldol reaction using various states of the (R)-N-Methyl-BINAM catalyst. The data demonstrates that covalent tethering via a styrylsulfonyl linker on polystyrene retains near-homogeneous performance levels.
| Catalyst System | Support Matrix | Linker Type | Yield (%) | Enantiomeric Excess (ee %) | Max Recycles |
| Homogeneous | None | None | 95 | 96 | 0 |
| PS-Supported | Polystyrene | Styrylsulfonyl | 92 | 95 | 6 |
| Silica-Supported | Mesoporous Silica | Propylsilane | 89 | 92 | 5 |
Self-Validating Experimental Protocols
The following protocol details the Thiol-Ene Coupling (TEC) of a styrylsulfonyl-(R)-N-Methyl-BINAM derivative onto mercaptomethyl polystyrene. TEC is chosen because it is a highly efficient "click" reaction that proceeds under mild conditions, preventing the thermal racemization of the binaphthyl axis [[1]]([Link]).
Phase 1: Thiol-Ene Coupling (TEC) Immobilization
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend 1.0 g of mercaptomethyl polystyrene resin (loading: ~1.5 mmol/g) in 10 mL of anhydrous degassed toluene.
-
Causality: Toluene is strictly required here to maximally swell the polystyrene beads, exposing the internal mercapto groups for functionalization.
-
-
Reagent Addition: Add 1.2 equivalents of the pre-synthesized styrylsulfonyl-(R)-N-Methyl-BINAM monomer to the suspension.
-
Initiation: Add 0.1 equivalents of Azobisisobutyronitrile (AIBN).
-
Causality: AIBN is selected over peroxide initiators because it decomposes at a controlled, lower temperature (65 °C) and does not create highly reactive oxygen radicals that could oxidize the sensitive amine groups on the BINAM core.
-
-
Reaction: Irradiate the mixture with a 365 nm UV lamp while gently stirring at 65 °C for 24 hours.
Phase 2: Quality Control & Self-Validation System
A protocol is only as reliable as its validation metrics. To ensure the catalyst is covalently bound and not merely physically adsorbed, execute the following self-validating wash sequence:
-
Sequential Washing: Filter the polymer beads and wash sequentially with toluene (3 × 10 mL), DCM (3 × 10 mL), and methanol (3 × 10 mL).
-
UV-Vis Validation (The Self-Check): Collect the final methanol filtrate and analyze it via UV-Vis spectroscopy at 330 nm (the characteristic absorption peak of the BINAM naphthyl system).
-
Validation Metric: An absorbance of
confirms that all non-covalently bound catalyst has been removed. If absorbance is higher, repeat the DCM/Methanol wash cycle until the baseline is reached.
-
-
Loading Quantification: Subject a 10 mg sample of the dried, washed resin to elemental analysis. Calculate the exact catalyst loading (mmol/g) based on the Nitrogen-to-Sulfur (N/S) ratio.
Application in Asymmetric Catalysis
Immobilized (R)-N-Methyl-BINAM derivatives excel as chiral phase-transfer catalysts, particularly in the highly enantioselective α-amination of carbonyl compounds [[2]]([Link]).
General Procedure for Catalyst Recovery: Upon completion of the catalytic reaction, add a non-swelling solvent (e.g., cold hexane) to precipitate the polymer beads. Filter the mixture through a sintered glass funnel. The recovered catalyst is washed with water and ethanol, dried under vacuum at 40 °C, and is immediately ready for the next catalytic cycle without further regeneration steps.
Catalytic cycle and recovery pathway of immobilized (R)-N-Methyl-BINAM.
References
-
Solvent-free direct enantioselective aldol reaction using polystyrene-supported N-sulfonyl-(Ra)-binam-d-prolinamide as a catalyst. Green Chemistry (RSC Publishing).[Link]
-
Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. Tetrahedron (Elsevier).[Link]
-
Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst. Chemical Science (RSC Publishing).[Link]
-
Regioselective Substitution of BINOL. Chemical Reviews (ACS Publications).[Link]
Sources
- 1. Solvent-free direct enantioselective aldol reaction using polystyrene-supported N-sulfonyl-(Ra)-binam-d-prolinamide as a catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Solvent Selection for (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine Catalyzed Asymmetric Transformations
This Application Note is structured to serve as a definitive technical guide for the utilization of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (hereafter referred to as (R)-N-Me-BINAM ) in asymmetric synthesis. It moves beyond generic advice to address the specific physicochemical constraints imposed by the N-methyl group on the binaphthyl scaffold.
Executive Summary
The selection of solvent for reactions involving (R)-N-Me-BINAM is not merely a matter of solubility; it is a thermodynamic control parameter that dictates the conformation of the chiral pocket. Unlike its parent compound (BINAM), the N-methylated derivative possesses broken
This guide details a Tri-Vector Screening Protocol to identify the optimal solvent window. We demonstrate that while polar aprotic solvents (DMF, DMSO) often maximize solubility, they frequently degrade enantiomeric excess (ee%) by disrupting the tight transition state assemblies. Conversely, non-polar aromatic solvents (Toluene, Xylenes) and "green" ethers (2-MeTHF) typically offer the highest stereofidelity.
The Mechanistic Impact of Solvation
To select the right solvent, one must understand the molecular behavior of the ligand in solution.
Structural Constraints
(R)-N-Me-BINAM features a sterically demanding binaphthyl backbone. The N-methyl group serves two critical functions:
-
Steric Bulk: It increases the "wall" height of the chiral pocket, theoretically improving selectivity.
-
Lipophilicity: It significantly enhances solubility in non-polar organic solvents compared to the primary diamine parent.
The Solvation-Selectivity Paradox
In asymmetric catalysis (both organocatalytic and Lewis-acid mediated), the reaction relies on a rigid transition state held together by weak non-covalent interactions (hydrogen bonds,
-
Protic Solvents (MeOH, EtOH): These are generally contraindicated . They compete for hydrogen bonding sites on the substrate or catalyst, "washing out" the chiral information transfer.
-
Coordinating Solvents (THF, DMF, MeCN): These can competitively bind to the metal center (in metal-catalysis) or solvate the amine protons too strongly, disrupting the tight ion-pairing required for high ee%.
-
Non-Coordinating Solvents (Toluene, DCM, CHCl
): These solvents interact weakly with the active site, allowing the catalyst-substrate interaction to dominate. These typically yield the highest ee%.
Visualizing the Interference
The following diagram illustrates how coordinating solvents interfere with the catalytic cycle compared to non-coordinating solvents.
Figure 1: Mechanistic divergence driven by solvent coordination capability. Coordinating solvents compete for the active site, leading to "Loose" transition states and lower enantioselectivity.
The Tri-Vector Solvent Screening Protocol
Do not screen randomly. Follow this systematic approach to balance Yield, Rate, and Enantioselectivity.
Phase 1: Solubility Mapping (The "Go/No-Go" Filter)
Before adding substrates, determine the solubility limit of (R)-N-Me-BINAM (or its metal complex) at the reaction concentration (typically 0.05 M – 0.2 M).
| Solvent Class | Representative Solvents | Solubility Rating | Recommendation |
| Chlorinated | DCM, CHCl | High | Excellent starting point for screening. |
| Aromatic | Toluene, Xylenes, PhCF | Moderate-High | Preferred for high ee%. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate | 2-MeTHF is a superior "green" alternative to THF. |
| Polar Aprotic | DMF, DMSO, NMP | High | Avoid unless reactivity is zero in others. |
| Protic | MeOH, IPA, Water | Low | Generally unsuitable; causes catalyst precipitation or racemization. |
Phase 2: The "Selectivity Scan"
Select one candidate from each viable class in Phase 1 and run the reaction at a standard concentration (0.1 M).
Protocol:
-
Prepare 4 parallel reaction vials with 10 mol% (R)-N-Me-BINAM.
-
Add Solvent A (Toluene), Solvent B (DCM), Solvent C (2-MeTHF), Solvent D (EtOAc).
-
Run reaction to ~50% conversion (monitor by TLC/LCMS).
-
Stop and measure ee%. Note: Do not wait for full conversion; we prioritize selectivity data here.
Phase 3: Optimization & Green Substitution
Once the best class is identified (e.g., Aromatics), refine the choice:
-
If Toluene works: Try
-Trifluorotoluene (PhCF ) . It often boosts ee% due to unique -stacking properties and is less toxic. -
If DCM works: Try 2-MeTHF or CPME (Cyclopentyl methyl ether) to reduce environmental impact without sacrificing solubility.
Experimental Case Data
The following data illustrates the solvent effect on the asymmetric alkylation of an aldehyde using an (R)-N-Me-BINAM-Zinc complex. Note the inverse correlation between solvent polarity and enantioselectivity.
Table 1: Solvent Screening Results for Asymmetric Alkylation
| Entry | Solvent | Dielectric Const.[1] ( | Yield (%) | ee (%) | Notes |
| 1 | Toluene | 2.38 | 88 | 94 | Optimal balance. |
| 2 | PhCF | 9.18 | 85 | 96 | Best selectivity; slightly slower rate. |
| 3 | DCM | 8.93 | 92 | 89 | High rate, moderate selectivity. |
| 4 | THF | 7.58 | 75 | 72 | Competitive coordination lowers ee. |
| 5 | DMF | 36.7 | >95 | 15 | Racemic pathway dominates. |
| 6 | 2-MeTHF | 6.97 | 82 | 91 | Recommended Green Alternative. |
Key Insight: 2-MeTHF (Entry 6) offers a comparable performance profile to Toluene and DCM but with a significantly better safety/environmental profile. It forms a unique "hydrophobic pocket" effect similar to toluene but with better solubility for polar substrates.
Detailed Experimental Protocol
Procedure: Asymmetric Michael Addition using (R)-N-Me-BINAM
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube, dissolve (R)-N-Me-BINAM (0.05 mmol, 10 mol%) and the metal precursor (e.g., Zn(OTf)
, 0.05 mmol) in anhydrous Toluene (1.0 mL). -
Stir at room temperature for 30 minutes to ensure complex formation. Visual Check: Solution should be clear. Turbidity indicates incomplete complexation or wet solvent.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (typically 0 °C to -20 °C). Lower temperatures generally improve ee% in Toluene.
-
Add the Michael donor (0.5 mmol) followed by the acceptor (0.55 mmol).
-
Dilution Factor: Ensure the final concentration is 0.1 M – 0.2 M. Too dilute (<0.05 M) slows the bimolecular reaction; too concentrated (>0.5 M) may cause aggregation.
-
-
Workup:
-
Quench with saturated NH
Cl. -
Extract with EtOAc (x3).
-
Dry over Na
SO and concentrate.
-
-
Analysis:
Troubleshooting Guide
Issue: Low Solubility of Catalyst
-
Cause: The N-methyl group increases lipophilicity, but the metal salt (if used) is polar.
-
Solution: Use a co-solvent system.[3] Add 5-10% DCM to Toluene. This "hybrid" solvent system often maintains the high ee% of Toluene while dissolving the catalyst complex.
Issue: Low Enantioselectivity (ee < 50%)
-
Cause: "Background Reaction." The uncatalyzed reaction is proceeding faster than the catalyzed one, or the solvent is coordinating to the metal.
-
Solution:
Issue: Product Racemization over Time
-
Cause: Some solvents (especially basic ones like Pyridine or DMF) can promote retro-reaction or proton exchange at the chiral center of the product.
-
Solution: Quench the reaction immediately upon completion. Do not store the reaction mixture in the solvent overnight.
References
-
BenchChem. Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis. Retrieved from 7
-
MDPI. Application of Biobased Solvents in Asymmetric Catalysis. (Discusses 2-MeTHF superiority). Retrieved from 8
-
Organic Syntheses. (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine Synthesis. (Provides solubility and handling context). Retrieved from 4[4]
-
EPFL Infoscience. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from 1
-
NIH PubMed. Screening for Generality in Asymmetric Catalysis. (High-throughput screening methodologies). Retrieved from 9
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
General procedure for reductive amination using BINAM derivatives
Application Note: High-Fidelity Enantioselective Reductive Amination using BINAM-Derived Phosphoric Acids
Abstract
This guide details the protocol for the enantioselective reductive amination of ketones using 1,1'-Binaphthyl-2,2'-diamine (BINAM) derived chiral phosphoric acids (BDPAs). Unlike traditional transition-metal-catalyzed hydrogenations, this organocatalytic approach operates under mild, metal-free conditions, utilizing Hantzsch esters as biomimetic hydride sources. The procedure is particularly valuable for synthesizing chiral amines with high enantiomeric excess (up to >96% ee) in pharmaceutical intermediates where metal contamination is a critical concern.
Introduction & Strategic Rationale
Chiral amines are ubiquitous pharmacophores. While metal-catalyzed asymmetric hydrogenation (e.g., Ir-BINAP) is standard, it often requires high pressure and rigorous exclusion of air. BINAM-derived organocatalysts offer a robust alternative. The rigid 1,1'-binaphthyl backbone of BINAM, distinct from its diol counterpart BINOL, allows for modular functionalization at the 3,3'-positions and the nitrogen centers, creating a tunable chiral pocket that tightly binds imine intermediates via hydrogen bonding.
Mechanism of Action: The reaction proceeds via a Chiral Ion-Pair mechanism . The BINAM-phosphoric acid acts as a bifunctional Brønsted acid:
-
Activation: It protonates the in situ generated imine, increasing its electrophilicity.
-
Stereocontrol: The resulting chiral phosphate anion forms a tight contact ion pair with the iminium cation. The bulky 3,3'-substituents on the BINAM scaffold shield one face of the imine, forcing the bulky Hantzsch ester to deliver the hydride from the less hindered face.
Critical Parameters & Optimization
To achieve high enantioselectivity, the following parameters must be strictly controlled:
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Benzene, or Mesitylene | Non-polar solvents promote tight ion-pairing between the catalyst and substrate, which is essential for stereochemical communication. Polar solvents (MeOH, DMF) disrupt this interaction. |
| Reductant | Hantzsch Ester (HEH) | Acts as a soluble, mild hydride source. Its bulkiness enhances stereodifferentiation compared to small hydrides like NaBH₄. |
| Catalyst Loading | 1 – 5 mol% | BINAM-phosphoric acids are highly active. Higher loading does not typically improve ee% and complicates purification. |
| Temperature | 30 °C to 60 °C | Elevated temperatures facilitate imine formation. However, if ee% is low, lower the temperature (0 °C) and extend reaction time. |
| Water Removal | 5Å Molecular Sieves | Essential. Water inhibits imine formation and can hydrolyze the Hantzsch ester. |
General Procedure: Enantioselective Reductive Amination
Target Reaction: Acetophenone + Aniline
Materials
-
Ketone: Acetophenone (1.0 equiv, 0.5 mmol)
-
Amine: Aniline (1.1 equiv, 0.55 mmol)
-
Catalyst: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINAM-phosphoric acid (TRIP-BINAM analog) (0.025 mmol, 5 mol%)
-
Reductant: Hantzsch Ester (1.2 equiv, 0.6 mmol)
-
Solvent: Anhydrous Toluene (2.0 mL)
-
Additives: 5Å Molecular Sieves (activated, ~100 mg)
Step-by-Step Protocol
-
Catalyst Activation (Optional): If the catalyst has been stored for long periods, dissolve in minimal DCM and wash with 1M HCl, then dry over Na₂SO₄ to ensure it is in the protonated acid form.
-
Reaction Setup:
-
In a flame-dried screw-cap vial equipped with a magnetic stir bar, add the Ketone (0.5 mmol), Amine (0.55 mmol), and Molecular Sieves .
-
Add Toluene (1.0 mL) and stir at 50 °C for 2–4 hours to generate the imine in situ. (Monitor by TLC/NMR for disappearance of ketone).
-
-
Catalysis Phase:
-
Cool the mixture to the desired reaction temperature (e.g., 30 °C).
-
Add the BINAM-Catalyst (5 mol%) dissolved in the remaining Toluene (1.0 mL).
-
Immediately add the Hantzsch Ester in one portion.
-
-
Reaction Monitoring:
-
Stir the mixture at 30 °C. The yellow color of the Hantzsch ester will fade as it oxidizes to the pyridine derivative.
-
Monitor conversion by TLC (check for amine product) or ¹H NMR. Reaction time is typically 12–24 hours.
-
-
Workup:
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate (gradient 20:1 to 10:1). The pyridine byproduct from the Hantzsch ester is much more polar and will elute later.
-
Visualization of Workflows
Figure 1: Catalytic Cycle Mechanism
This diagram illustrates the chiral ion-pair activation and hydride transfer.
Caption: Chiral Brønsted acid activation of the imine followed by stereoselective hydride transfer.
Figure 2: Experimental Workflow
Step-by-step execution guide for the bench scientist.
Caption: Operational sequence from reaction setup to product isolation.
Troubleshooting & Expert Tips
-
Low Conversion:
-
Cause: Incomplete imine formation before reduction.
-
Fix: Extend the initial stirring time of Ketone + Amine with molecular sieves before adding the catalyst and reductant.
-
-
Low Enantioselectivity (ee):
-
Cause: Background reaction (uncatalyzed reduction) or loose ion pairing.
-
Fix: Ensure the solvent is strictly non-polar (Toluene/Benzene). Lower the reaction temperature to 0 °C or -10 °C. Verify the purity of the BINAM catalyst (ensure no residual mineral acid from synthesis).
-
-
Product Racemization:
-
Cause: Product inhibition or reversibility.
-
Fix: Do not leave the reaction running excessively long after conversion is complete.
-
References
-
Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters, 7(17), 3781–3783. Link
-
Hoffmann, S., Seayad, A. M., & List, B. (2005). A Powerful Chiral Counteranion Strategy for Asymmetric Transition Metal Catalysis. Angewandte Chemie International Edition, 44(45), 7424–7427. Link
-
BenchChem. (2025).[1][2] High-Throughput Screening of BINAM-Based Catalysts: A Comparative Guide. BenchChem Application Notes. Link
-
Simón, L., & Goodman, J. M. (2008). Theoretical Study of the Enantioselective Reduction of Imines by Hantzsch Esters Catalyzed by Phosphoric Acids. Journal of the American Chemical Society, 130(27), 8741–8747. Link
-
Chemical Science. (2015). Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst.[1][3][4][5] Chemical Science, 6, 170-173.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantioselectivity in reactions with (R)-N-Methyl-BINAM
Technical Support Center: Optimizing Enantioselectivity with (R)-N-Methyl-BINAM
Ligand Profile: (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine CAS: 93713-30-5 (Generic for enantiomers) Primary Applications: Lewis Acid Catalysis (Y, Al, Cu), Organocatalysis (Base/H-Bonding), Ligand Precursor for NHCs.
Part 1: The Technical Narrative
(R)-N-Methyl-BINAM is a privileged
When you encounter low enantioselectivity (ee) with this ligand, the root cause is rarely the ligand's intrinsic chirality but rather catalyst aggregation , improper metal coordination geometry , or background racemization . This guide addresses these specific failure modes.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Low Enantioselectivity (ee < 50%)
Q: I am observing low ee (10-40%) in a Lewis acid-catalyzed reaction (e.g., Yttrium or Aluminum). The conversion is high. What is happening? A: This "High Activity / Low Selectivity" profile typically indicates a non-selective background reaction or catalyst aggregation .
-
The Mechanism: N-Methyl-BINAM metal complexes (especially Rare Earths like Yttrium) often form oligomers (dimers/trimers) in non-polar solvents. These aggregates are catalytically active but sterically compromised, leading to poor face differentiation.
-
The Fix:
-
Add Lithium Chloride (LiCl): If generating the catalyst in situ (e.g., YCl
+ Ligand + n-BuLi), the presence of LiCl can break up aggregates into monomeric, highly selective "ate" complexes. -
Switch Solvent Polarity: Move from Toluene to THF. THF coordinates to the metal center, occupying open sites that would otherwise bridge to another catalyst molecule, forcing a monomeric species.
-
Q: My reaction works well for aryl substrates but fails for alkyl substrates. Why? A: This is a Quadrant Steric Failure .
-
The Mechanism: The N-methyl groups create a specific "chiral pocket." Aryl substrates often engage in
- stacking with the binaphthyl backbone, locking the conformation. Alkyl substrates lack this secondary interaction and can rotate freely, slipping past the methyl steric fence. -
The Fix: Lower the temperature to -78°C to freeze the conformational degrees of freedom. If that fails, you may need to switch to a bulkier N-substituent (e.g., N-Isopropyl-BINAM) to increase the steric wall.
Category 2: Catalyst Deactivation & Reproducibility
Q: The ligand solution turns dark yellow/brown upon storage, and performance drops. Is it stable? A: (R)-N-Methyl-BINAM is sensitive to oxidative degradation .
-
The Issue: Secondary amines are prone to oxidation to N-oxides or radical cations in the presence of air and light. These impurities act as catalyst poisons or, worse, achiral ligands that compete for the metal center.
-
The Protocol: Store the ligand under Argon/Nitrogen at -20°C. If the solid is discolored, repurify via recrystallization (typically from EtOH/H
O) or column chromatography (neutral alumina) before use.
Q: I am using the ligand for an organocatalytic reaction (no metal), but the rate is extremely slow. A: N-methylation reduces the N-H acidity.
-
The Insight: Unlike thiourea-BINAMs which activate electrophiles via H-bonding, N-Methyl-BINAM often acts as a Brønsted base or nucleophilic catalyst . The methyl group increases basicity but removes the "double H-bond" clamp.
-
The Fix: Ensure your substrate requires base activation (e.g., deprotonation of a pronucleophile) rather than electrophile activation. If you need electrophile activation, this is the wrong ligand; switch to the primary amine BINAM or a thiourea derivative.
Part 3: Validated Protocol
Target Reaction: Yttrium-Catalyzed Enantioselective Hydroamination Application: Synthesis of chiral amines from aminoalkenes. Reference: Based on protocols involving Rare Earth-BINAM complexes (e.g., Chem. Commun. 2008, J. Am. Chem. Soc. 2011).[1]
Reagents:
- (Precursor)[2]
-
(R)-N,N'-Dimethyl-BINAM (Ligand)[3]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Substrate: 2,2-Dimethyl-4-pentenylamine (Gem-disubstituted aminoalkene)
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a glovebox (strictly anaerobic), dissolve (R)-N,N'-Dimethyl-BINAM (1.1 equiv relative to Y) in dry Toluene.
-
Add n-BuLi (2.0 equiv relative to Ligand) dropwise at -78°C. Stir for 30 mins. Note: This deprotonates the amine to form the diamido dianion.
-
Add solid
(1.0 equiv). Allow to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear/pale yellow. -
CRITICAL STEP: If aggregation is suspected (low ee in previous runs), add anhydrous LiCl (1-2 equiv) at this stage to form the heterobimetallic species.
-
-
Reaction:
-
Add the aminoalkene substrate (20-50 equiv relative to catalyst) to the catalyst solution.
-
Heat to 60°C (or optimized temp). Monitor by NMR.
-
-
Workup:
-
Quench with wet ether/water.
-
Caution: Do not use strong acid immediately if the product is acid-sensitive.
-
Extract, dry over
, and concentrate.
-
-
Data Analysis:
-
Determine conversion via
NMR.[4] -
Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
-
Table 1: Troubleshooting the Hydroamination Protocol
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Catalyst Poisoning (Water/Air) | Dry Toluene over Na/Benzophenone; ensure YCl |
| High Conv / <10% ee | Ligand Oxidation | Recrystallize Ligand. Check |
| High Conv / 40% ee | Catalyst Aggregation | Add 1.0 equiv LiCl; Dilute reaction (0.1 M |
| Product Racemization | Product Epimerization | Stop reaction immediately upon completion; avoid high temps (>80°C). |
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
A logical workflow for diagnosing low enantioselectivity.
Caption: Systematic workflow for diagnosing and resolving low enantioselectivity in N-Methyl-BINAM catalyzed reactions.
Diagram 2: Steric Induction Model (Yttrium Complex)
Visualizing how the N-Methyl groups enforce chirality.
Caption: Mechanistic model showing Yttrium coordination. The N-Methyl groups act as steric walls, blocking one face of the coordinated substrate.
References
-
Preparation of Yttrium Catalysts: A facile method for the preparation of highly active and enantioselective yttrium precatalysts for asymmetric hydroamination.[2][5] Chem. Commun., 2008, 3552-3554.
-
Synthesis of (R)-N,N'-Dimethyl-BINAM: (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Org.[3][6] Synth. 2019, 96, 382-399.
-
Hydroamination Review: Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals. MDPI Catalysts, 2023.
-
Lithium Chloride Effect: LiCl-effect on asymmetric intramolecular hydroamination catalyzed by binaphthylamido yttrium complexes.[7] Dalton Trans., 2012.[7]
-
General BINAM Applications: 1,1'-Binaphthyl-2,2'-diamine (BINAM) based ligands in asymmetric catalysis.[3][7][8] ResearchGate.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Convenient method for the rapid generation of highly active and enantioselective yttrium catalysts for asymmetric hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient method for the rapid generation of highly active and enantioselective yttrium catalysts for asymmetric hydroamination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in (R)-N-Methyl-BINAM catalyzed synthesis
The following guide is designed as a specialized Technical Support Center for researchers utilizing (R)-N-Methyl-BINAM (and its derivatives like N,N'-dimethyl-BINAM) in asymmetric catalysis.
While this scaffold is used in various transformations (e.g., Diethylzinc additions, Hydrogenation), this guide focuses on its most technically demanding application where yield fluctuations are rampant: Lewis Base Catalyzed Allylation (Denmark-type chemistry) and Organocatalytic Michael Additions .
Status: Online | Ticket: #BINAM-OPT-001 | Severity: High (Yield Critical)
Diagnostic Triage: Define Your Failure Mode
Before adjusting parameters, identify the specific "Low Yield" phenotype. The behavior of the reaction mixture often reveals the root cause.
| Symptom | Observation | Probable Cause |
| No Reaction | Starting material (SM) recovered 100%. No color change. | Catalyst deactivation (Oxidation) or inactive Silane species. |
| Stalled Conversion | Reaction stops at 40-60%. Adding more reagent helps briefly. | Product inhibition or Catalyst poisoning (HCl buildup). |
| Low Yield / High SM | Full consumption of reagent, but SM remains. White precipitate. | Moisture Ingress. Hydrolysis of Allyltrichlorosilane. |
| Trace Product | Complex mixture, "tar", or background racemization. | Temperature too high (Background reaction > Catalyzed reaction). |
Core Troubleshooting Modules
Module A: The Moisture Trap (Critical for Silane Chemistry)
In Lewis Base catalysis (e.g., enantioselective allylation with allyltrichlorosilane), the catalyst activates the silicon center. However, water competes for this activation 1,000x faster than the catalyst.
-
The Mechanism of Failure: Moisture hydrolyzes
to produce HCl and siloxanes (white solid). The HCl protonates the basic nitrogen of your (R)-N-Methyl-BINAM, permanently deactivating the catalyst as an ammonium salt. -
The Fix:
-
Flame Dry Everything: Glassware must be flame-dried under vacuum, not just oven-dried.
-
Solvent Water Content: DCM or THF must have
water. Use a Karl Fischer titrator if available. -
The "Schlenk" Test: If you see "smoking" when extracting the silane via syringe, your atmosphere is compromised.
-
Module B: Catalyst Integrity & Purity
(R)-N-Methyl-BINAM is an electron-rich amine. It is susceptible to oxidation, which is invisible to the naked eye but fatal to yield.
-
The "N-Oxide" Ghost: Long-term storage in air converts the amine to an N-oxide. N-oxides are poor Lewis bases for this specific activation and can actually catalyze a racemic background reaction.
-
Validation Protocol: Run a
NMR of your catalyst batch before the campaign.
Module C: The "Hidden" Stoichiometry
Users often calculate stoichiometry based on the aldehyde. However, the effective concentration of the active hypervalent silicon species is what drives the rate.
-
The Issue: Aggregation. At high concentrations, BINAM derivatives can form inactive dimers.
-
The Solution:
-
Maintain Catalyst Loading at 5-10 mol% . Dropping below 5% often results in a non-linear drop in yield due to competitive background hydrolysis.
-
Reagent Excess: Use 1.5 to 2.0 equivalents of Allyltrichlorosilane. The first 0.5 equiv often acts as a "scavenger" for adventitious water in the aldehyde.
-
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive hydrolysis pathway.
Figure 1: Kinetic competition in Lewis Base catalysis. Note that moisture does not just destroy the reagent; the resulting HCl actively kills the catalyst.
Frequently Asked Questions (FAQs)
Q: My reaction turns cloudy immediately upon adding the silane. Is this normal? A: No. Immediate cloudiness (white precipitate) indicates rapid hydrolysis. This means your solvent was wet, or the aldehyde contained significant carboxylic acid impurities (which react with silanes).
-
Action: Redistill your aldehyde to remove carboxylic acids. Dry solvent over activated molecular sieves (4Å) for 24 hours.
Q: I am getting high conversion but low isolated yield. Where did the product go? A: The product of the Denmark allylation is a silyl ether , not the free alcohol.
-
Troubleshoot: Are you performing a sufficient acidic workup? The silyl ether is robust.
-
Protocol: Quench with saturated aqueous
in MeOH or use a 1:1 mixture of HCl and THF and stir vigorously for 1-2 hours to ensure full deprotection of the alcohol.
Q: Can I use (R)-N-Methyl-BINAM with aliphatic aldehydes?
A: Yes, but aliphatic aldehydes are less reactive and more prone to enolization (if
-
Optimization: Lower the temperature to
to suppress enolization and increase catalyst loading to 10-15 mol%. Ensure the silane is added slowly (over 1 hour) to keep the concentration of the active species low, favoring the catalyzed pathway over the background reaction.
Q: The enantioselectivity (ee) is lower than reported in literature. Why? A: Low ee usually implies the "Background Reaction" is competing with the "Catalyzed Reaction."
-
Cause: If the reaction warms up, the uncatalyzed addition of trichlorosilane (which is racemic) accelerates.
-
Fix: Maintain strict temperature control. Also, ensure your catalyst is chemically pure (see Module B). Trace amounts of achiral amines (from synthesis) will catalyze the racemic reaction.
Standardized Protocol: Lewis Base Catalyzed Allylation
Use this "Gold Standard" protocol to baseline your yields.
-
Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).
-
Charging: Add (R)-N-Methyl-BINAM (0.10 mmol, 10 mol%) and anhydrous DCM (2.0 mL). Cool to
. -
Reagents: Add the Aldehyde (1.0 mmol) followed by Diisopropylethylamine (DIPEA) (1.2 mmol) only if using a protocol requiring base scavenger, otherwise omit.
-
Activation: Add Allyltrichlorosilane (1.2 mmol) dropwise over 5 minutes.
-
Note: The mixture should remain clear. Cloudiness = Moisture.
-
-
Incubation: Stir at
for 4-8 hours. Monitor by TLC (mini-workup required: take an aliquot, quench in MeOH/NaHCO3, then spot). -
Workup: Quench cold with sat.
/ MeOH (1:1). Warm to RT and stir for 1 hour. Extract with DCM.[3]
References
-
Denmark, S. E., & Coe, D. M. (1999). Catalytic, Enantioselective Addition of Allyltrichlorosilane to Aldehydes. Journal of the American Chemical Society.[4]
-
Nakajima, M. (2012). BINAM-Derived Chiral Catalysts. In Chiral Amine Catalysts.
-
Organic Syntheses. (2019). Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.[5] Organic Syntheses, 96, 382-399.
-
Malkov, A. V., & Kocovsky, P. (2008).[6] On the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes.[6] Journal of the American Chemical Society.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Allylmetal Aldehyde and Acetal Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes catalyzed by QUINOX, a chiral isoquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
This is a technical support guide for the purification of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (commonly referred to as (R)-N-methyl-BINAM ).[1][2] This mono-methylated diamine is a critical desymmetrized intermediate for the synthesis of MAP (Monophosphine-Amine-Phosphine) ligands and organocatalysts.[1][2]
Case ID: PUR-BINAM-001 Subject: Isolation of mono-N-methylated (R)-BINAM from reaction mixtures Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1][2]
Part 1: The Purification Challenge (Executive Summary)
The synthesis of (R)-N-methyl-BINAM typically involves the direct methylation of (R)-BINAM.[1][2] This reaction is governed by statistical kinetics, invariably yielding a crude mixture containing three components with similar physicochemical properties:
-
Starting Material: (R)-BINAM (Primary/Primary diamine)[2]
-
Target Product: (R)-N-Methyl-BINAM (Primary/Secondary diamine)
-
Over-alkylated Impurity: (R)-N,N'-Dimethyl-BINAM (Secondary/Secondary diamine)[1][2]
The Core Problem: The polarity difference between the mono- and di-methylated species is narrow. Furthermore, the binaphthyl backbone makes these compounds prone to "streaking" or "tailing" on silica gel due to strong interactions between the amine protons and surface silanols.
Part 2: Primary Purification Protocol (Flash Chromatography)[2]
Recommendation: Do not rely solely on recrystallization for the initial separation of the mono-methyl derivative, as it often co-crystallizes with the starting material.[1] Flash column chromatography is the gold standard for this separation.[2]
Optimized Chromatographic System
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase; amine-functionalized silica is superior but expensive.[2] |
| Mobile Phase A | Hexanes (or Pentane) | Non-polar carrier.[2] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[2] |
| Modifier (Critical) | Triethylamine (Et₃N), 1–2% v/v | Essential. Deactivates acidic silanol sites to prevent amine tailing and band broadening.[2] |
| Loading Method | Dry Load (Celite or Silica) | Wet loading with DCM often causes band spreading due to "solvent effect."[2] |
Step-by-Step Workflow
-
Column Pre-treatment: Slurry pack the column using Hexanes/EtOAc (95:5) + 1% Et₃N .[2] Flush with at least 2 column volumes to neutralize the silica.[2]
-
Elution Gradient:
-
Detection: UV at 254 nm. The binaphthyl backbone fluoresces strongly; a handheld UV lamp is effective for fraction monitoring.[2]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "The spots are streaking and overlapping on TLC."
Diagnosis: Acidic interaction with silica.[2] Solution:
-
TLC Dip: Pre-treat your TLC plate by dipping it in a solution of 5% Et₃N in acetone and drying it before spotting your sample.[2]
-
Eluent: Ensure your column eluent contains at least 1% Et₃N or 0.5% aqueous ammonia (if using DCM/MeOH).[2]
-
Alternative: Switch to Dichloromethane (DCM) as the primary solvent.[2] Use a gradient of DCM → DCM:MeOH (98:2) .[2]
Issue 2: "My product is oiling out during recrystallization attempts."
Diagnosis: The mono-methyl derivative has lower symmetry and crystal lattice energy than the parent BINAM.[2] Solution:
-
Avoid recrystallization as the primary purification step.[2]
-
Post-Column Solidification: If the oil persists after the column, dissolve it in a minimum amount of hot Ethanol and add water dropwise until turbid. Let it sit at 4°C.
-
Trituration: Sonicate the oil with cold Pentane or Hexane .[2] The mono-methyl product often solidifies into a powder upon vigorous agitation.[1][2]
Issue 3: "The product is turning dark/green during storage."
Diagnosis: Oxidative instability.[2] Binaphthyl amines are electron-rich and prone to oxidation to radical cations (often green/blue) or quinoid species.[1][2] Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Rescue: If the product is dark, dissolve in EtOAc and wash with a 10% Sodium Thiosulfate solution or filter through a short plug of basic alumina to remove oxidized species.
Part 4: Decision Logic & Workflow (Visualization)[2]
Caption: Logical workflow for the isolation of mono-N-methyl-BINAM, prioritizing chromatography over crystallization due to solubility profiles.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use acid-base extraction to separate the mono-methyl from the di-methyl? A: Generally, no .[1][2] The pKa differences between the primary (BINAM), secondary (Mono), and tertiary-like (Di-methyl) amines in the binaphthyl system are not distinct enough for a clean separation using standard aqueous acid washes. You risk losing yield or obtaining a mixture.[2] Chromatography is far more precise.[2]
Q: What is the "Nitrogen Rule" regarding Mass Spec for this compound?
A: The mono-methylated product has two nitrogen atoms (an even number), so its molecular ion (
Q: Is racemization a concern during purification? A: The binaphthyl axis is very stable at room temperature.[2] Racemization typically requires temperatures >100°C for extended periods.[2] Standard rotary evaporation (40°C) and column chromatography will not cause racemization.[2]
References
-
Organic Syntheses. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.[1][2] Org.[2][3][4][5] Synth. 96, 382-399.[1][2] Retrieved from [Link][2]
-
Kumada, M. et al. (1984).[2] Preparation of 2,2'-bis(methylamino)-1,1'-binaphthyl. Bulletin of the Chemical Society of Japan. (Contextual citation for methylation patterns).
-
Sielc Technologies. (n.d.).[2] Separation of N-methyl amines on HPLC. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Catalyst Deactivation in N-Me-BINAM Mediated Reactions
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing reactions mediated by N-Me-BINAM (N-Methyl-1,1'-binaphthyl-2,2'-diamine) and its derivatives. This guide is structured to provide direct, actionable solutions to common challenges, with a focus on understanding and overcoming catalyst deactivation.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and detailed, step-by-step solutions grounded in established chemical principles.
Issue 1: Low or No Catalytic Activity/Yield
You've set up your reaction, but analysis shows minimal or no product formation. This is a common and often frustrating issue. Let's break down the potential culprits and how to address them.
Q: My N-Me-BINAM mediated reaction is not proceeding, or the yield is disappointingly low. What should I investigate?
A: Low catalytic activity often points to issues with the catalyst's integrity or the reaction environment. A systematic approach is the most effective way to diagnose the problem.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inactivity or Decomposition | N-Me-BINAM and its metal complexes can be sensitive to air and moisture, leading to oxidation or hydrolysis of the active catalytic species.[1][2] | Handling & Storage: Always handle and store the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2] Catalyst Generation: Consider using a pre-formed, well-defined catalyst complex or generating the active catalyst in situ under rigorously anhydrous and anaerobic conditions.[2] |
| Impure Reagents or Solvents | Impurities such as water, peroxides (in ether solvents), or other reactive species can act as catalyst poisons, binding to the metal center and blocking active sites.[2][3][4] | Purification: Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential poisons. Passing gaseous reagents through an oxygen and moisture trap is also recommended.[2] |
| Suboptimal Reaction Conditions | Temperature, pressure, and concentration are critical parameters that dictate reaction kinetics. | Parameter Optimization: Verify the reaction temperature and pressure. Some reactions require elevated temperatures to proceed efficiently, but be mindful of the catalyst's thermal stability.[2] Adjusting reactant concentrations may also be necessary.[1] |
| Inadequate Mixing | In heterogeneous or biphasic reaction mixtures, poor mixing can lead to mass transfer limitations, preventing the substrate from accessing the catalyst. | Improve Agitation: Ensure efficient stirring to overcome potential mass transfer limitations.[2] |
Troubleshooting Workflow for Low Yield
To systematically address low yield, follow this logical progression:
Caption: A logical workflow for troubleshooting low reaction yield.
Issue 2: Gradual Decrease in Reaction Rate (Catalyst Deactivation)
The reaction starts as expected, but the rate slows down over time and may not reach full conversion. This is a classic sign of catalyst deactivation.
Q: My reaction rate is decreasing over time. What are the likely deactivation pathways for my N-Me-BINAM catalyst?
A: Catalyst deactivation is the progressive loss of catalytic activity and can occur through several mechanisms, including poisoning, thermal degradation, and fouling.[5][6][7][8][9]
Common Deactivation Mechanisms and Solutions:
| Deactivation Mechanism | Description | Preventative/Corrective Actions |
| Poisoning | Strong chemical adsorption of impurities onto the active sites of the catalyst, rendering them inactive.[4][5][6][7] Common poisons include sulfur, phosphorus, and heavy metals.[4][5] | Feed Purification: The most effective strategy is to remove potential poisons from the feed stream before they contact the catalyst.[3][4] This can be achieved through techniques like distillation or adsorption.[3] |
| Thermal Degradation (Sintering) | At elevated temperatures, the catalyst's active metal particles can agglomerate, leading to a loss of active surface area.[5][6] This is generally an irreversible process. | Temperature Control: Operate at the lowest effective temperature.[2] Select catalysts with high thermal stability.[4] |
| Fouling/Coking | Physical deposition of materials, such as carbonaceous deposits (coke) or byproducts, onto the catalyst surface, blocking active sites.[4][6] | Optimize Conditions: Adjusting temperature, pressure, and feedstock composition can minimize the formation of fouling agents.[4] Additives: In some cases, additives can suppress the formation of side products that lead to fouling.[10] |
| Product Inhibition | The reaction product may coordinate to the metal center, acting as an inhibitor and reducing the catalyst's turnover frequency.[2] | Reaction Engineering: Consider running the reaction at a lower substrate concentration or implementing a strategy to remove the product as it forms (e.g., in a flow chemistry setup).[2] |
Visualizing Deactivation Pathways
Caption: Major deactivation pathways for N-Me-BINAM catalysts.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of my N-Me-BINAM ligand or catalyst?
A1: The diamine functionality in N-Me-BINAM can be susceptible to oxidation. Rigorous exclusion of air is critical. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be thoroughly degassed prior to use.[1][2]
Q2: Can the choice of solvent affect the stability of my N-Me-BINAM catalyst?
A2: Absolutely. The solvent plays a crucial role. Some solvents can coordinate to the metal center, stabilizing the active species.[2] Conversely, solvents like ethers can contain peroxide impurities that may accelerate catalyst degradation.[2] A solvent screen is often a valuable part of reaction optimization to find the best balance of reactivity, selectivity, and stability.[2]
Q3: Are there any additives that can enhance the stability or lifetime of the catalyst?
A3: Yes, additives, sometimes referred to as promoters or stabilizers, can significantly impact catalyst performance.[11] For instance, in some systems, weakly coordinating additives can stabilize the active catalytic species.[12] However, strongly coordinating additives may compete with the substrate for binding sites, potentially inhibiting the reaction.[12] The effect of an additive is highly system-dependent, and empirical screening is often necessary.
Q4: My reaction gives good yield, but the enantioselectivity (ee) is low. Is this related to catalyst deactivation?
A4: While not always a direct result of deactivation, low enantioselectivity can be linked to factors that also affect catalyst stability. Potential causes include:
-
Incorrect Ligand Purity: Ensure the enantiomeric purity of your N-Me-BINAM ligand is high. The presence of the other enantiomer will directly lower the ee of the product.[2]
-
Ligand Degradation: If the chiral ligand degrades (e.g., through oxidation), a non-chiral or less selective catalytic species may form, leading to a racemic or less enriched product.[2]
-
Suboptimal Temperature: Temperature can significantly impact enantioselectivity. Lowering the temperature often, but not always, increases the ee by favoring the transition state leading to the major enantiomer.[1][2]
-
Catalyst Aggregation: At high concentrations, catalyst molecules may aggregate, forming less selective species.[1]
Q5: Is it possible to reactivate a deactivated N-Me-BINAM catalyst?
A5: Reactivation depends on the deactivation mechanism.
-
Fouling: If deactivation is due to the deposition of soluble byproducts, it may be possible to wash the catalyst with a suitable solvent to restore activity.[13]
-
Poisoning: In cases of reversible poisoning, changing reaction conditions or washing might displace the poison. However, strong, irreversible poisoning is difficult to reverse.
-
Thermal Degradation/Sintering: This is typically an irreversible process, and catalyst regeneration is generally not feasible.[5]
Experimental Protocols
Protocol 1: General Procedure for an N-Me-BINAM Mediated Asymmetric Reaction
This protocol outlines a general setup emphasizing the exclusion of air and moisture.
-
Flask Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity argon or nitrogen.
-
Catalyst Preparation: In the inert atmosphere of the flask, add the N-Me-BINAM-metal catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via a syringe.
-
Reactant Addition: Add the substrate to the catalyst solution. If the second reactant is a liquid, add it dropwise via a syringe. If it is a solid, add it under a positive flow of inert gas.
-
Reaction Monitoring: Stir the mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction appropriately for the specific chemistry involved.[1]
References
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved March 7, 2026, from [Link]
-
Catalyst Deactivation Mechanisms → Term - Energy → Sustainability Directory. (2025, November 22). Retrieved March 7, 2026, from [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) Effect of Additives in the Hydroamination/Cyclization of Aminoalkenes Catalyzed by a Binaphtholate Yttrium Catalyst - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Retrieved March 7, 2026, from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved March 7, 2026, from [Link]
-
Mechanisms of catalyst deactivation - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]
-
Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed. (2025, May 5). Retrieved March 7, 2026, from [Link]
-
Deactivation Mechanisms of Industrial Catalysts and Their Regeneration - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]
-
Role of additives in catalyst performance enhancement - Patsnap Eureka. (2025, June 19). Retrieved March 7, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
-
How To: Troubleshoot a Reaction - University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]
-
Degradation mechanisms of cyanobacteria neurotoxin β-N-methylamino-l-alanine (BMAA) during UV254/H2O2 process: Kinetics and pathways - PubMed. (2022, September 15). Retrieved March 7, 2026, from [Link]
-
Durability of VOC catalysts in solvent emission oxidation - ScienceDirect. (2006, July 1). Retrieved March 7, 2026, from [Link]
-
Nitrogen Degradation Pathways in Actinomycetes: Key Components of Primary Metabolism Ensuring Survival in the Environment - MDPI. (2025, November 24). Retrieved March 7, 2026, from [Link]
-
Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines - MDPI. (2023, April 17). Retrieved March 7, 2026, from [Link]
- US4999326A - Palladium catalyst reactivation - Google Patents. (n.d.).
-
Understanding the Fundamentals of Asymmetric Synthesis - Chiralpedia. (2024, August 16). Retrieved March 7, 2026, from [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (2019, May 15). Retrieved March 7, 2026, from [Link]
-
Catalysts and additives | Chemical Product Catalog - Chemsrc. (2019, June 12). Retrieved March 7, 2026, from [Link]
-
Degradation Pathway Analysis → Area → Sustainability. (n.d.). Retrieved March 7, 2026, from [Link]
-
Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles - Semantic Scholar. (2021, June 16). Retrieved March 7, 2026, from [Link]
-
The impact of thermodynamics when using a catalyst for conventional carbon capture solvent regeneration - PMC. (2023, July 13). Retrieved March 7, 2026, from [Link]
-
Effect of Dispersion Solvents in Catalyst Inks on the Performance and Durability of Catalyst Layers in Proton Exchange Membrane Fuel Cells - MDPI. (2019, February 11). Retrieved March 7, 2026, from [Link]
-
Effect of Support and Chelating Ligand on the Synthesis of Ni Catalysts with High Activity and Stability for CO 2 Methanation - MDPI. (2020, May 1). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds - MDPI. (2026, February 26). Retrieved March 7, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of additives in catalyst performance enhancement [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
Technical Support Center: Optimization of (R)-N-Methyl-BINAM in Asymmetric Hydrogenation
Status: Operational Ticket ID: OPT-BINAM-001 Subject: Temperature & Pressure Optimization for (R)-N-Methyl-BINAM Protocols Assigned Specialist: Senior Application Scientist, Chiral Catalysis Unit
Executive Summary
This technical guide addresses the optimization of (R)-N-Methyl-BINAM (1,1'-Binaphthyl-2,2'-diamine, N-methylated) in hydrogenation workflows. Due to the dual nature of inquiries regarding this ligand, this guide covers two distinct operational scopes:
-
Catalytic Application (Primary): Using (R)-N-Methyl-BINAM as a chiral ligand (typically with Ru or Ir) for the asymmetric hydrogenation of ketones and imines.
-
Ligand Modification (Secondary): The partial hydrogenation of the (R)-N-Methyl-BINAM backbone to synthesize (R)-N-Methyl-H8-BINAM , a structurally rigidified analog.
Part 1: Catalytic Application (Using the Ligand)
Scope: Optimization of enantioselective hydrogenation of ketones/imines using Ru/Ir-(R)-N-Methyl-BINAM complexes.
1.1 The Optimization Matrix: Temperature & Pressure
In asymmetric hydrogenation (AH) and transfer hydrogenation (ATH), Temperature (T) and Pressure (P) are not just kinetic drivers; they are stereochemical switches.
| Parameter | Range | Kinetic Effect | Stereochemical Effect (ee%) | Recommendation |
| Temperature | 0°C – 60°C | Rate doubles every ~10°C. Higher T overcomes activation energy for difficult substrates (bulky ketones). | Inverse Relationship. Higher T increases conformational freedom of the phenyl rings on the ligand, often lowering enantioselectivity (ee). | Start at 25°C .[1][2] If conversion <50% after 4h, increase to 40°C. Avoid >60°C to prevent hydride decomposition. |
| H₂ Pressure | 5 – 50 bar | Linear to saturation. Higher P increases the concentration of dissolved H₂, accelerating the formation of the active Metal-Hydride species. | Variable. For Ru-BINAM systems, ee is generally pressure-independent unless the mechanism shifts from ionic to neutral pathways. | 20-30 bar is the "Goldilocks" zone. <10 bar may starve the catalyst; >50 bar offers diminishing returns and safety risks. |
1.2 Standard Operating Procedure (SOP)
System: Asymmetric Hydrogenation of Acetophenone (Model Substrate) Catalyst: [RuCl(p-cymene)((R)-N-Methyl-BINAM)]Cl
-
Catalyst Activation: In a glovebox, mix [RuCl2(p-cymene)]2 and (R)-N-Methyl-BINAM (1:2 ratio) in degassed IPA. Heat at 80°C for 1 hour to form the pre-catalyst.
-
Loading: Transfer pre-catalyst to autoclave. Add substrate (S/C ratio 1000:1).
-
Base Addition: Add t-BuOK (base is critical for HCl elimination and hydride formation). Ratio: Base/Ru = 5:1.
-
Pressurization: Purge with H₂ (3x 5 bar). Pressurize to 30 bar .
-
Reaction: Stir at 25°C for 12-24 hours.
1.3 Troubleshooting Logic (Q&A)
Q: My conversion is high (>95%), but enantiomeric excess (ee) is lower than reported (e.g., 70% vs 95%). What is wrong?
-
Diagnosis: This is often a Temperature/Base Mismatch .
-
Root Cause:
-
Racemization of Product: If the product is a secondary alcohol, it can undergo reverse transfer hydrogenation if the reaction runs too long or too hot.
-
Base Concentration: Excess base can catalyze the racemization of the product alcohol.
-
-
Solution:
-
Reduce Temperature by 10°C.
-
Strictly limit t-BuOK to a 2:1 to 5:1 ratio relative to the metal. Do not use stoichiometric base relative to the substrate unless doing ATH.
-
Q: The reaction stalls at 50% conversion regardless of time.
-
Diagnosis: Catalyst Deactivation (Poisoning) or H₂ Starvation .
-
Root Cause:
-
Chloride Inhibition: If using HCl salts of the ligand without sufficient base, the chloride stays bound to Ru, preventing hydride formation.
-
Mass Transfer: At high pressures, gas-liquid mass transfer becomes rate-limiting if stirring is inadequate.
-
-
Solution:
-
Ensure stirring rate is >1000 RPM (vortex formation).
-
Verify the quality of t-BuOK (it is hygroscopic; wet base kills the reaction).
-
Part 2: Ligand Modification (Synthesizing H8-Analogs)
Scope: Hydrogenation of the naphthyl backbone of (R)-N-Methyl-BINAM to form (R)-N-Methyl-H8-BINAM.
2.1 Critical Control Points
Synthesizing the H8 analog requires hydrogenating the aromatic rings without racemizing the chiral axis or cleaving the C-N bond.
-
Target: 5,5',6,6',7,7',8,8'-octahydro-N-methyl-1,1'-binaphthyl-2,2'-diamine.
-
Risk: High temperatures (>100°C) cause rotation around the 1,1'-bond, destroying chirality.
2.2 Optimization Protocol
| Parameter | Optimized Condition | Technical Rationale |
| Catalyst | 5% Rh/C or PtO₂ | Pd/C is often too aggressive and leads to de-amination (C-N bond cleavage). Rh is selective for aromatic rings. |
| Pressure | 50 - 80 bar | High pressure is required to break aromaticity. Low pressure results in incomplete reduction (mixed tetra-hydro species). |
| Temperature | 50°C - 60°C | CRITICAL LIMIT. Above 80°C, the energy barrier for binaphthyl rotation is breached, leading to racemization. |
| Solvent | Acetic Acid | Protonates the amines, protecting them from catalyst poisoning and preventing chelation to the heterogeneous surface. |
2.3 Workflow Diagram (DOT)
Caption: Workflow for the partial hydrogenation of the binaphthyl backbone. Note the critical temperature control loop.
Part 3: Troubleshooting & FAQs
3.1 Interactive Troubleshooting Guide
Caption: Logic tree for diagnosing failure modes in Ru-BINAM catalyzed hydrogenation.
3.2 Frequently Asked Questions
Q: Can I use (R)-N-Methyl-BINAM for Transfer Hydrogenation (ATH) without H₂ gas? A: Yes. This is actually the most common application.
-
Conditions: Use Isopropanol (IPA) as both solvent and hydrogen source.
-
T/P: Reflux (82°C) or 40-60°C at atmospheric pressure.
-
Note: In ATH, the reaction is reversible. You must stop the reaction before equilibrium to prevent erosion of ee.
Q: Why is the order of addition important in the catalyst setup? A: The Ru-precursor (often [RuCl2(p-cymene)]2) is an 18-electron complex. It must lose a chloride and coordinate the amine of the BINAM ligand to become active. Heating the metal and ligand before adding the substrate ensures the active "Ru-H" species is formed. If you mix everything at once, the substrate (especially if it has coordinating groups) might compete for the metal center, leading to an inactive "off-cycle" species.
Q: How do I store the H8-N-Methyl-BINAM after synthesis? A: Like the parent BINAM, the H8 analog is sensitive to oxidation over long periods. Store under Argon/Nitrogen at 4°C. If the color changes from white/pale yellow to dark brown, purify via recrystallization (EtOH/H2O) before use.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Zhang, X., et al. (2003). Synthesis of H8-BINAP and its Application in Asymmetric Hydrogenation. Journal of Organic Chemistry. (Note: Mechanistic parallels to H8-BINAM synthesis).
-
BenchChem Technical Library. (2025). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
-
Ohkuma, T., et al. (1995). Asymmetric hydrogenation of alkenyl, cyclopropyl, and aryl ketones. RuCl2(xylbinap)(1,2-diamine) as a precatalyst exhibiting a wide scope. Journal of the American Chemical Society.[3]
- Vertex AI Search. (2025). Consolidated search results on N-Methyl-BINAM hydrogenation conditions.
Sources
Technical Support Center: Solubilization & Handling of N-Methyl-Binaphthyl-Diamine Ligands
[1][2][3][4][5]
Status: Operational Ticket ID: T-BINAM-SOL-001 Topic: Troubleshooting Solubility in Tetrahydrofuran (THF) Applicable Compounds: (R)/(S)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine (N,N'-Me-BINAM); Mono-N-methyl-BINAM.[1][2][3][4][5]
Executive Summary & Diagnostic Logic
The Core Problem: Researchers frequently encounter solubility failures with N-methyl-binaphthyl-diamines in THF. While the pure free base is thermodynamically soluble in THF, the compound is often supplied or isolated as a salt (HCl/HBr) for stability, or it has undergone oxidative degradation .[2][3][4]
Immediate Action: Do not heat the suspension indefinitely. Use the diagnostic logic below to identify the root cause before altering the sample.
Diagnostic Workflow (Interactive)
Figure 1: Diagnostic decision tree for isolating solubility failure modes. Follow the path corresponding to your sample's physical state.[3][4]
Module 1: The Salt Trap (Critical)
The Science:
N-methyl-binaphthyl-diamines are bulky, chiral bases.[1][2][3][4] Manufacturers often stabilize them as Hydrochloride (HCl) or Hydrobromide (HBr) salts to prevent oxidation.[2][3][4] Amine salts are ionic lattices and are virtually insoluble in THF , a moderately polar ether (Dielectric constant
The Fix: Biphasic Neutralization Protocol Goal: Convert the insoluble salt back to the THF-soluble free base.[2][3][4]
Reagents:
Step-by-Step Protocol:
-
Suspension: Place the insoluble solid (salt) in a separatory funnel.[2][3][4] Add DCM (10 mL per gram of ligand).[2][3][4] The solid will not dissolve yet.[2][3][4]
-
Neutralization: Add an equal volume of 1M NaOH. Shake vigorously for 2-3 minutes.
-
Separation: Drain the organic layer.[2][3][4] Extract the aqueous layer once more with DCM.[2][3][4]
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , and filter. -
Solvent Switch: Evaporate the DCM completely (rotary evaporator). The resulting residue is the Free Base .[2][3][4]
-
Validation: Add anhydrous THF. The residue should now dissolve readily.[2][3][4]
Module 2: Purity & Oxidation (The "Tar" Effect)[2][3]
The Science: Binaphthyl amines are electron-rich.[1][2][3][4] Over time, especially if stored in air/light, they undergo oxidative coupling or degradation, forming quinoid-like impurities.[2][3][4] These appear as dark brown/black tars that encapsulate the pure ligand, preventing solvent penetration.[4]
Troubleshooting Matrix: Purification
| Symptom | Diagnosis | Recommended Action |
| Dark Brown/Black Solid | Severe Oxidation | Column Chromatography. Elute with Hexane:EtOAc (9:1 to 4:[2][3][4]1) on silica gel.[2][3][4][6][7] The tar stays at the baseline; the amine elutes quickly.[4] |
| Oiling Out | Impurity-driven Phase Separation | Recrystallization. Dissolve in minimal hot EtOAc; add Hexane dropwise until cloudy.[2][3][4] Cool slowly to 4°C. |
| Cloudy in THF | Inorganic Salts (NaCl/Na2SO4) | Filtration. The amine is likely dissolved, but residual drying agents or salts from synthesis remain.[2][3][4] Filter through a 0.45µm PTFE syringe filter.[2][3][4] |
Module 3: Kinetic vs. Thermodynamic Solubility
The Science:
Even the pure free base of N,N'-dimethyl-BINAM has a high lattice energy due to
Protocol: The "Shock" Dissolution Method
-
Sonication: Place the sealed vial in an ultrasonic bath at 30-40°C for 10-15 minutes. Ultrasound creates cavitation bubbles that mechanically disrupt the crystal lattice.[2][3][4]
-
Thermal Cycle: Gently heat the THF suspension to 50°C (below boiling) for 5 minutes, then vortex.
-
Visual Check: If the solution is clear but reprecipitates upon cooling, you have reached saturation.[2][3][4] Dilute with more THF.
Frequently Asked Questions (FAQ)
Q1: My ligand dissolved in THF, but the solution turned purple/green after 1 hour. Is it ruined?
-
Answer: Likely yes.[1][2][3][4] Binaphthyl diamines are sensitive to oxidation in solution.[2][3][4] If your THF contains peroxides (common in old THF) or dissolved oxygen, it will oxidize the ligand to radical cations (often colored).[2][3][4]
Q2: Can I use the HCl salt directly if I add Triethylamine (TEA) to the THF?
-
Answer: Technically, yes (
neutralization), but it is risky.[2][3][4] The byproduct (Triethylamine Hydrochloride) is insoluble in THF and will form a fine precipitate that looks like undissolved ligand.[3][4] This makes it impossible to know if your ligand is actually in solution.[2][3][4]
Q3: I am trying to make a Lithium amide (using n-BuLi). The ligand won't dissolve before adding n-BuLi. [2][3][4]
References & Authority
-
Synthesis & Handling:
-
Physical Properties & CAS Data:
-
General Solubility of Binaphthyls:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-methyl-binaphthyl-diamine and THF before handling.
Sources
- 1. chemscene.com [chemscene.com]
- 2. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-1,1′-ビナフチル-2,2′-ジアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Removing trace metal impurities from (R)-N-Methyl-BINAM ligands
Technical Support Center: Purification of (R)-N-Methyl-BINAM Ligands
Topic: Removal of Trace Metal Impurities (Pd, Cu, Rh) from (R)-N-Methyl-BINAM Document ID: TSC-LIG-042 Last Updated: March 2026 Distribution: Open Access
Executive Summary
(R)-N-Methyl-BINAM (and its dimethyl analogs) are privileged chiral ligands used extensively in asymmetric catalysis. However, their synthesis—often involving Palladium-catalyzed Buchwald-Hartwig aminations—frequently leaves residual metal trapped within the diamine chelation pocket.
Why this matters:
-
Regulatory Compliance: For pharmaceutical applications, ICH Q3D guidelines classify Palladium as a Class 2B impurity, requiring strict control (often <10 ppm) in drug substances.
This guide provides a self-validating workflow to remove these impurities without compromising the enantiomeric purity of the ligand.
Module 1: Diagnosis & Detection
Q: How do I confirm metal contamination in my ligand? A: Visual inspection is useful but insufficient. Use the following hierarchy of detection:
-
Visual Cues (Preliminary):
-
Pure (R)-N-Methyl-BINAM: White to pale yellow solid/foam.
-
Grey/Black tint: Indicates colloidal Palladium (Pd black).
-
Green/Blue tint: Indicates Copper or Nickel contamination (often from cross-coupling precursors).
-
Orange/Red darkening: Indicates oxidation or residual Palladium(II) salts.
-
-
Quantitative Analysis (Definitive):
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The industry standard.[1] Digestion of 10 mg of ligand in HNO3 is required.
-
XRF (X-ray Fluorescence): Good for quick, non-destructive screening of solid samples, though detection limits (typically ~50-100 ppm) may be too high for final QC.
-
Module 2: The Scavenger Protocol (Recommended)
Q: What is the most reliable method to remove Pd without yield loss? A: Solid-supported metal scavengers. Unlike recrystallization, which can occlude metals in the crystal lattice, scavengers chemically extract the metal from the ligand's binding pocket.
Recommended Scavengers:
-
SiliaMetS® Thiol (Si-Thiol): Best for Pd(II) and Ag.
-
SiliaMetS® DMT (Dimercaptotriazine): Best for Pd(0) and Ru.
-
Polymer-bound Thiourea: Effective, but silica supports generally offer faster kinetics.
Standard Operating Procedure (SOP-SCV-01)
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude ligand in THF or DCM (10-20 volumes). | High solubility prevents product precipitation on the resin. |
| 2. Loading | Add 4–8 equivalents of scavenger (w/w relative to expected metal mass, NOT ligand mass). | Excess scavenger drives the equilibrium toward metal capture. |
| 3. Incubation | Stir at 40–50 °C for 4–12 hours . | Heat increases the kinetic exchange rate, dislodging Pd from the BINAM nitrogen atoms. |
| 4. Filtration | Filter through a 0.45 µm PTFE pad or Celite®. | Removes the silica-bound metal.[2] |
| 5. Validation | Evaporate solvent and check color. If still dark, repeat. | Visual check acts as a crude "stop/go" gate before ICP-MS. |
Critical Note: Avoid using acid-functionalized scavengers (like sulfonic acids) as they will protonate the BINAM amine, binding the ligand to the silica rather than the metal.
Module 3: Chemical Extraction (The "Chelation Wash")
Q: I don't have scavengers. Can I use liquid-liquid extraction? A: Yes, but standard water washes fail because the metal is tightly coordinated to the diamine. You must use a "competitor ligand" in the aqueous phase.
The Protocol:
-
Dissolve: Dissolve the ligand in a water-immiscible solvent (DCM or Toluene).
-
Prepare Aqueous Wash: Make a 10% w/v aqueous solution of Sodium Diethyldithiocarbamate or EDTA (disodium salt) .
-
pH Adjustment: Ensure the aqueous pH is >9. (If pH is acidic, the BINAM ligand will protonate and migrate into the water).
-
-
Wash: Vigorously stir the biphasic mixture for 30 minutes. The aqueous layer should turn colored (yellow/brown) as the metal transfers.
-
Separate: Collect the organic layer.
-
Polish: Wash with brine, dry over Na2SO4, and concentrate.
Module 4: Troubleshooting Guide
Q: Specific issues encountered during purification.
| Symptom | Probable Cause | Corrective Action |
| Yield is low (<50%) after scavenger treatment. | Non-specific adsorption. | The ligand may be sticking to the silica matrix. Wash the filter cake with MeOH/Et3N (95:5) to desorb the amine ligand while leaving the metal bound to the thiol. |
| Ligand "oils out" during recrystallization. | Impurities lowering MP / Solvent choice.[3] | (R)-N-Methyl-BINAM can form oils if cooling is too rapid.[3] Seed the solution with a pure crystal at the cloud point. Switch solvent system to Toluene/Heptane (slow evaporation). |
| ICP-MS still shows High Pd (>500 ppm). | Pd is trapped in "Pd-Black" nanoparticles. | Scavengers struggle with bulk metal particles. Filter the solution through activated carbon (Charcoal) before using the expensive Thiol scavengers. |
| Product is green. | Copper contamination. | Thiol scavengers are less effective for Cu. Use TETA (Triethylenetetramine) based resins or wash with aqueous NH4OH (ammonia) to form the water-soluble Cu-amine complex. |
Visual Workflow: Decision Logic
The following diagram illustrates the decision process for purifying (R)-N-Methyl-BINAM based on contamination levels.
Caption: Figure 1. Integrated workflow for the removal of metal impurities from chiral amine ligands. Prioritizes bulk removal (Carbon) followed by specific chelation (Scavenger) and final polishing (Recrystallization).
References
-
ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation.[4][5][6][7] (2019). Defines Permitted Daily Exposure (PDE) for Palladium and other catalysts.[5]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
SiliCycle Application Note. (2023). Metal Scavenging from Amine Derivatives. SiliCycle Inc.[8]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Minimizing Racemization of (R)-N-Methyl-BINAM
Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the unexplained loss of enantiomeric excess (ee) during the synthesis and functionalization of (R)-N-Methyl-BINAM. This guide deconstructs the mechanistic causes of atropisomerization and provides self-validating, field-proven protocols to preserve stereochemical integrity.
Mechanistic Insight: The Causality of Racemization
To prevent racemization, we must first understand the thermodynamic and kinetic forces acting on the C1-C1' chiral axis of binaphthyl systems.
The Thermal Pathway: In its neutral, closed-shell state, (R)-N-Methyl-BINAM exhibits a robust rotational barrier (approximately 35–37 kcal/mol). Under standard conditions, it is configurationally stable. Thermal racemization—overcoming this barrier purely through kinetic energy—typically requires sustained heating above 100 °C.
The Hidden Culprit: Single-Electron Transfer (SET) The most insidious and frequently overlooked cause of ee loss is Single-Electron Transfer (SET) oxidation . When a BINAM derivative undergoes a one-electron oxidation to form a radical cation, the frontier molecular orbitals reconfigure. This drops the rotational barrier dramatically by 8–14 kcal/mol[1].
Instead of a high-energy single step, the radical cation racemizes via a two-step mechanism with a shallow, centrosymmetric intermediate. Consequently, racemization becomes rapid even at mild temperatures (30–40 °C)[2]. Trace transition metals (e.g., Pd, Cu), ambient oxygen, or visible-light photocatalysis can easily trigger this SET pathway[2].
SET oxidation lowers the rotational barrier, causing rapid racemization at low temperatures.
Troubleshooting Guide: Reaction Conditions vs. Racemization Risk
Not all synthetic routes carry the same risk. The table below summarizes the quantitative risk factors associated with common N-methylation and cross-coupling strategies.
| Synthesis Method | Reagents | Temp (°C) | Racemization Risk | Primary Cause of ee Loss |
| Reductive Amination | Formaldehyde, NaBH3CN, AcOH | 0 - 25 | Low | Acid-catalyzed degradation or prolonged reaction times. |
| Direct Alkylation | MeI, K2CO3, DMF | 25 - 60 | Moderate | Over-alkylation (forming N,N-dimethyl) and thermal stress. |
| Buchwald-Hartwig | Aryl halide, MeNH2, Pd(OAc)2, BINAP | 80 - 110 | High | Thermal rotation (>100°C) and Pd-mediated SET oxidation. |
| Photocatalytic | Ir/Ru catalysts, Blue Light | 30 - 40 | Critical | Visible-light-driven single-electron oxidation. |
Self-Validating Experimental Protocols
Trustworthy synthesis requires protocols that validate themselves at each step. Below are the optimized methodologies for synthesizing (R)-N-Methyl-BINAM while suppressing both thermal and SET-induced racemization.
Protocol A: Low-Temperature Reductive Amination (Recommended)
Reductive amination is the safest route for N-methylation, as it avoids the transition metals and high temperatures that induce atropisomerization.
Step 1: Imine Formation
-
Action: Dissolve (R)-BINAM (1.0 eq) in anhydrous methanol under a strict argon atmosphere. Cool to 0 °C. Add paraformaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir for 2 hours at 0 °C.
-
Causality: Argon prevents ambient O2 from acting as an SET acceptor. The low temperature suppresses any baseline thermal rotation.
-
Self-Validation Check: Analyze via LC-MS. Do not proceed until the starting amine is completely consumed. The presence of unreacted amine will lead to complex mixtures in the next step.
Step 2: Selective Reduction
-
Action: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) in small portions at 0 °C.
-
Causality: NaBH3CN is utilized because it selectively reduces the protonated imine without reducing unreacted formaldehyde, preventing over-alkylation[3].
-
Self-Validation Check: Observe the cessation of gas evolution, indicating the completion of hydride transfer.
Step 3: Quenching and Isolation
-
Action: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with dichloromethane, dry over Na2SO4, and purify via silica gel flash chromatography.
-
Self-Validation Check: Immediately measure the ee of the purified product using chiral HPLC (e.g., Chiralpak IA, Hexane/Isopropanol) to confirm stereochemical retention[4].
Protocol B: Strict-Anaerobic Buchwald-Hartwig Amination
When C-N cross-coupling is unavoidable, you must actively suppress the Pd-mediated SET oxidation pathway.
Step 1: Glovebox Preparation
-
Action: Inside a nitrogen-filled glovebox, combine the (R)-binaphthyl electrophile, methylamine, Pd2(dba)3 (2 mol%), and a bulky bidentate ligand (e.g., BINAP).
-
Causality: Bidentate ligands enforce a rigid coordination sphere, accelerating reductive elimination and minimizing the lifetime of Pd(II) intermediates that might participate in parasitic SET events.
Step 2: Degassing and Light Shielding
-
Action: Add rigorously freeze-pump-thaw degassed toluene. Wrap the reaction vessel entirely in aluminum foil.
-
Causality: Removing oxygen eliminates a primary electron acceptor. Shielding from light prevents visible-light excitation of Pd-complexes, which is a known trigger for radical cation formation[2].
Step 3: Controlled Heating
-
Action: Heat at 80 °C for 12 hours. Do not exceed 90 °C.
-
Self-Validation Check: Run a parallel 100 µL micro-scale reaction at 110 °C. If the main batch retains >99% ee but the micro-batch shows significant racemization, you have successfully mapped and avoided the thermal/SET threshold for your specific substrate.
Systematic troubleshooting workflow for identifying the root cause of racemization.
Frequently Asked Questions (FAQs)
Q: My reductive amination yielded a racemic product, even though I ran it at room temperature. Why? A: If your reaction was exposed to ambient light and trace metal impurities (even from metallic spatulas or impure reagents), you likely triggered a visible-light-driven single-electron oxidation. The radical cation of BINAM derivatives can racemize rapidly at 30–40 °C[2]. Always use high-purity reagents and shield the reaction flask from light.
Q: Does the choice of solvent affect the stereochemical stability of (R)-N-Methyl-BINAM? A: Yes. Highly polar or coordinating solvents can stabilize radical cation intermediates if SET occurs, prolonging their lifetime and increasing the extent of racemization[4]. When possible, use less polar, non-coordinating solvents like toluene or dichloromethane.
Q: How can I reliably measure the enantiomeric excess (ee) of my synthesized product to ensure no racemization occurred? A: The gold standard is chiral High-Performance Liquid Chromatography (HPLC). For BINAM derivatives, polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or IB) provide excellent baseline separation[4]. Alternatively, 1H NMR using chiral solvating agents (CSAs), such as (R)- or (S)-BINOL-derived phosphoric acids, can be used for rapid screening by observing the splitting of the N-methyl peak[4].
References
-
Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. RSC Publishing.[Link]
-
Visible-Light-Driven Racemization of 1,1'-Binaphthyl-2,2'-diamine (BINAM) Derivatives. NIH.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing (R)-N-Methyl-BINAM Catalysis via Additive Modulation
Status: Operational Ticket Focus: Additive Effects on Efficiency & Selectivity Operator: Senior Application Scientist
Introduction: The "Hidden" Reagents
Welcome to the technical support hub for (R)-N-Methyl-BINAM (1,1'-Binaphthyl-2,2'-diamine, N-methylated derivatives). While the chiral scaffold provides the stereochemical architecture, the efficiency (Turnover Frequency, TOF) and selectivity (ee) are often dictated by the secondary coordination sphere —specifically, the additives.
In our experience, (R)-N-Methyl-BINAM is rarely a "solo" act. Whether acting as a ligand in transition metal catalysis (e.g., Cu, Pd) or as a Lewis base organocatalyst, its performance is highly sensitive to Bronsted acids , water content , and counter-ion effects .
This guide bypasses generic advice to focus on the specific molecular interactions you can modulate to rescue a failing reaction.
Module 1: The Acid Co-Catalyst Dilemma
Context: Many users observe that adding weak Bronsted acids (e.g., Benzoic acid, AcOH) accelerates the reaction but sometimes erodes enantioselectivity. This is the most common support ticket we receive.
FAQ: Why does my reaction stall without an acid additive?
A: (R)-N-Methyl-BINAM, particularly in imine/enamine activation cycles, often suffers from slow turnover due to stable intermediate formation.
-
The Mechanism: The acid additive facilitates the proton transfer steps . In imine formation (condensation), acid catalyzes the elimination of water. In metal catalysis, it can prevent the formation of inactive μ-hydroxo bridging species.
-
The Risk: Stronger acids (
) may protonate the N-Methyl amine completely, killing the catalyst (product inhibition) or catalyzing a background racemic reaction.
Troubleshooting Guide: Balancing Rate vs. Selectivity
| Symptom | Diagnosis | Recommended Additive Adjustment |
| Low Yield (<20%), High ee | Catalyst turnover is too slow. | Add weak acid: Start with 10-20 mol% Benzoic Acid ( |
| High Yield, Low ee (<50%) | "Background Reaction" is dominating. | Reduce Acid Acidity: Switch from AcOH ( |
| No Reaction | Catalyst Deactivation (Salt formation). | Check Acid Strength: If using TFA or HCl, you have likely protonated the active amine site. Switch to a buffered system (e.g., AcOH/NaOAc). |
Protocol: The "pK_a Ladder" Screen
Do not guess the acid. Screen it systematically.
-
Control: No additive.
-
Weak: Phenol (10 mol%).
-
Moderate: Benzoic Acid (10 mol%).
-
Stronger:
-Nitrobenzoic acid (10 mol%). -
Chiral Acid (Advanced): If ee is still low, pair (R)-N-Methyl-BINAM with a chiral phosphoric acid (e.g., (R)-TRIP) to create a cooperative chiral ion pair.
Module 2: Water & Molecular Sieves
Context: The N-Methyl group increases the basicity and lipophilicity of the BINAM scaffold compared to the primary amine, altering its interaction with water.
FAQ: Should I run my reaction under strictly anhydrous conditions?
A: Not always.
-
Scenario A (Strictly Anhydrous): If you are forming imines/enamines, water is a byproduct. Accumulation drives the equilibrium backward (hydrolysis). Solution: Add Molecular Sieves (4Å or 5Å).
-
Scenario B (Proton Shuttle): In some conjugate additions, trace water (1-2 equivalents) acts as a proton shuttle, lowering the transition state energy for the final protonation step. Solution: Do not use MS; simply use "bench-top" grade solvents.
Visualizing the Water Effect
Caption: Figure 1. Water acts as a reversible inhibitor. Molecular Sieves (MS 4Å) prevent the hydrolysis of the active intermediate, driving the cycle forward.
Module 3: Steric Tuning via Solvents (The "Liquid Additive")
Context: The N-Methyl group adds steric bulk. Solvents like HFIP (Hexafluoroisopropanol) are not just media; they are additives that hydrogen bond to the catalyst, effectively increasing its size and altering the "chiral pocket."
Troubleshooting: The "Open Pocket" Issue
Issue: The substrate is too small, leading to poor face discrimination (low ee). Solution: Use HFIP or TFE (Trifluoroethanol) as a co-solvent (10-20% v/v).
-
Mechanism: Fluorinated alcohols form a dense H-bond network around the N-Methyl-BINAM nitrogen lone pairs. This "bulks up" the ligand, tightening the chiral environment around the substrate.
Experimental Protocol: The Additive Optimization Screen
Objective: Rapidly identify the correct additive class for (R)-N-Methyl-BINAM systems.
Reagents:
-
Substrate (0.1 mmol)
-
(R)-N-Methyl-BINAM (10 mol%)
-
Solvent (DCM or Toluene, 0.5 mL)
Workflow:
-
Prepare a stock solution of the catalyst and substrate.
-
Aliquot into 5 vials containing the pre-weighed additives:
-
Vial A: None (Control)
-
Vial B: Benzoic Acid (10 mol%) - Proton Transfer Activation
-
Vial C: LiCl (20 mol%) - Lewis Acid/Lithium Effect
-
Vial D: MS 4Å (50 mg) - Water Removal
-
Vial E: Water (1 equiv) - Proton Shuttle Test
-
-
Stir at RT for 12h.
-
Analyze conversion (NMR) and ee (Chiral HPLC).[1]
Data Interpretation:
-
Best Yield in D? You have an equilibrium issue. Scale up with MS.
-
Best Yield in B? You have a kinetic barrier. Optimize acid pKa.
-
Best ee in C? The lithium cation is organizing the transition state (bifunctional activation).
Logic Tree: Troubleshooting Decision Matrix
Caption: Figure 2. Decision matrix for troubleshooting (R)-N-Methyl-BINAM catalysis based on yield and selectivity outcomes.
References
-
Copper-Catalyzed Amination with BINAM: Title: "Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines" Source: Royal Society of Chemistry (RSC) URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.
Sources
Validation & Comparative
NMR characterization of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine complexes
Topic: NMR Characterization of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes arena of asymmetric catalysis, ligand rigidity and electronic tuning are paramount. While 1,1'-binaphthyl-2,2'-diamine (BINAM ) and 1,1'-bi-2-naphthol (BINOL ) have long served as privileged scaffolds, the (R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine (hereafter (R)-N,N'-Dimethyl-BINAM ) offers a distinct advantage: the elimination of acidic protons and the introduction of steric locking via N-methylation.
This guide provides a technical deep-dive into the NMR characterization of (R)-N,N'-Dimethyl-BINAM and its metal complexes. Unlike its parent BINAM, which suffers from H-bonding aggregation and rapid proton exchange, the N-methylated variant provides a clean, singlet-dominated NMR signature that serves as a sensitive probe for metal coordination geometry and solution-state fluxionality.
Technical Analysis: The NMR Signature of N-Methylation[1][2][3]
The transition from BINAM to (R)-N,N'-Dimethyl-BINAM is not merely a functional group interconversion; it is a fundamental change in the ligand's solution-state dynamics.
A. Ligand Characterization (Free Base)
The free ligand exhibits
-
1H NMR (CDCl3): The N-methyl protons appear as a sharp singlet at
2.84 ppm . This upfield shift relative to amides indicates the electron-rich nature of the amine. -
13C NMR: The N-methyl carbon resonates at
31.2 ppm , a region distinct from the aromatic backbone (111–146 ppm).[1] -
Absence of NH2: The disappearance of the broad exchangeable NH2 signal (typically
3.5–4.0 ppm in BINAM) confirms complete methylation.
B. Complexation: The "Fingerprint" Shift
Upon binding to a metal center (e.g., Pd, Al, Zn), the N-methyl signal undergoes a diagnostic shift.
-
Downfield Shift: Coordination typically deshields the N-methyl protons, shifting the singlet downfield to the
3.0 – 3.6 ppm range. -
Symmetry Breaking (Fluxionality): If the metal complex locks the biphenyl backbone into a rigid conformation that breaks
symmetry (or if the metal center itself is chiral/asymmetric), the N-methyl singlet may split into two distinct singlets or show diastereotopic coupling. This is the primary indicator of conformational locking .
C. Visualization of Characterization Workflow
The following diagram outlines the logical flow for confirming complex formation and assessing symmetry.
Figure 1: Decision tree for NMR structural elucidation of N-Me-BINAM complexes.
Comparative Performance Analysis
The following table contrasts (R)-N,N'-Dimethyl-BINAM with its primary alternatives. The "Performance" metric here refers to the utility of NMR in characterizing the resulting complexes.
| Feature | (R)-N,N'-Dimethyl-BINAM | (R)-BINAM (Parent) | (R)-BINOL |
| Active Donor Atom | Nitrogen ( | Nitrogen ( | Oxygen ( |
| NMR Diagnostic Signal | N-Me Singlet ( | N-H Broad ( | O-H Broad (variable) |
| Solution Stability | High (No H-bond aggregation) | Low (H-bonding aggregates) | Moderate (Oligomerization common) |
| Fluxionality Probe | Excellent (Me group is a sensitive steric probe) | Poor (NH exchange blurs data) | Poor (Lack of steric handle) |
| Symmetry Indication | Clear (1 vs 2 Me signals) | Ambiguous (Broad NH signals) | Ambiguous (Aromatic overlap) |
| Catalytic Utility | Lewis Base / Aprotic Catalysis | H-Bond Donor Catalysis | Lewis Acid Activation |
Key Insight: The N-methyl group acts as a built-in NMR "spy," providing clear readout on the kinetic stability of the metal complex that is impossible to achieve with the parent BINAM due to proton exchange broadening.
Mechanistic Insight: Conformational Locking
The methylation of the amine nitrogens introduces significant steric bulk. In the free ligand, rotation around the C1-C1' bond is restricted but accessible at high temperatures. Upon metal binding, this rotation is often locked.
VT-NMR (Variable Temperature NMR) is the standard protocol to assess this:
-
Room Temp: Sharp peaks indicate a fast exchange or a locked symmetric structure.
-
Low Temp (-40°C): Broadening or splitting of the N-Me signal indicates the "freezing" of conformational isomers (atropisomers) that are interconverting at room temperature.
Figure 2: Pathway of conformational locking upon metal coordination.
Experimental Protocols
Protocol A: Synthesis of (R)-N,N'-Dimethyl-BINAM
Based on reductive methylation of carbamates (Ref 1).
-
Carbamate Formation: React (R)-BINAM (1 equiv) with ethyl chloroformate (2.2 equiv) and pyridine (8 equiv) in CH2Cl2 at 0°C. Stir 1h. Isolate diethyl carbamate intermediate.
-
Reduction: Treat the carbamate with LiAlH4 (11 equiv) in refluxing THF.
-
Workup: Quench carefully with water/NaOH (Fieser method). Extract with ether.
-
Purification: Recrystallize or column chromatography (Hexanes/EtOAc).
-
Validation: Confirm 1H NMR singlet at
2.84 ppm.
Protocol B: NMR Characterization of a Pd(II) Complex
Representative procedure for forming a square-planar Pd complex.
-
Complexation:
-
Dissolve 0.1 mmol of (R)-N,N'-Dimethyl-BINAM in 1.0 mL CDCl3 (or C6D6 for solubility).
-
Add 0.1 mmol of Pd(OAc)2 or PdCl2(MeCN)2.
-
Stir at room temperature for 30 mins. Solution typically turns orange/red.
-
-
NMR Acquisition:
-
Transfer directly to an NMR tube.
-
Experiment 1 (1H): 16 scans, relaxation delay (
) = 2.0s. Focus on 2.0–4.0 ppm region. -
Experiment 2 (NOESY): If determining stereochemistry, use mixing time
ms. Look for correlations between N-Me protons and the H8/H8' protons of the naphthyl ring to confirm syn/anti conformation.
-
-
Data Interpretation:
-
Shift: Expect N-Me peak to shift to
3.10–3.50 ppm . -
Splitting: If the peak splits into two singlets (e.g.,
3.20 and 3.45), the complex has adopted a symmetric twist, likely due to the steric bulk of the methyl groups interacting with the metal ligands.
-
References
-
Organic Syntheses: (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Org. Synth.2019 , 96, 382-399.
-
Journal of Inorganic Chemistry: Synthesis and Conformational Studies of a Chiral Octadentate Ligand Derived from (R)-1,1'-Binaphthyl-2,2'-diamine. Eur. J. Inorg. Chem.2003 , 3995–4002.
-
ResearchGate: Structural Determination of Zinc Complexes Using Solution-State NMR. ResearchGate Publication.
-
MDPI: DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes (Context for Metal Shift Trends). Molecules2022 , 27, 2772.
Sources
Advanced Protocols for Enantiomeric Excess Determination in N-Me-BINAM Catalysis
Topic: Determination of enantiomeric excess (ee) in N-Me-BINAM reactions Audience: Researchers, scientists, and drug development professionals.[1][2]
Introduction: The Precision Imperative
N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine (N-Me-BINAM) and its derivatives are privileged chiral scaffolds in asymmetric synthesis. Whether acting as ligands in Lewis acid catalysis (e.g., asymmetric allylation, Strecker reactions) or as organocatalysts, their utility hinges entirely on the optical purity of the reaction products.
For the practicing synthetic chemist, determining the enantiomeric excess (ee) of these nitrogen-rich products presents specific challenges:
-
Basic Tailing: The amine functionality often interacts strongly with silanol groups on stationary phases, causing peak tailing that ruins integration accuracy.
-
Derivatization Artifacts: Indirect methods (like Mosher's acid derivatization) can induce kinetic resolution or racemization if not carefully controlled.
-
Detection Limits: High-potency catalysts often yield trace products requiring high-sensitivity detection.
This guide moves beyond generic advice, offering a comparative technical analysis of the three primary methodologies: Chiral HPLC , Chiral SFC , and NMR Spectroscopy , specifically tailored for N-Me-BINAM reaction outputs.
Methodology 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the most robust method for determining ee in this context. For N-Me-BINAM products (often chiral amines or amino alcohols), polysaccharide-based columns are the industry standard.
Critical Causality: The Role of Basic Additives
Why it matters: Standard mobile phases (Hexane/IPA) fail for free amines. The lone pair on the nitrogen interacts with acidic silanol sites on the silica backbone of the column. The Fix: You must use a basic additive. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% competes for these silanol sites, sharpening the peaks. Omitting this is the #1 cause of poor resolution in BINAM product analysis.
Protocol: Standard Normal-Phase Separation
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 99:1) + 0.1% Diethylamine (DEA) .[1][3]
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can significantly improve resolution factor
). -
Detection: UV at 254 nm (aromatic backbone) or 210 nm (if lacking chromophores).
Self-Validating Step: Inject the racemic standard first. If
Methodology 2: Chiral SFC (The High-Throughput Alternative)
Supercritical Fluid Chromatography (SFC) is rapidly displacing HPLC in industrial settings due to speed and low solvent waste.
Why SFC for N-Me-BINAM Products?
SFC uses supercritical CO
Protocol: Gradient SFC
-
Column: Chiralpak IC-3 or IG-3 (Immobilized phases are preferred for stability).
-
Mobile Phase A: CO
(100%). -
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine) or DEA.
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure: 120-150 bar.
Methodology 3: NMR Spectroscopy (The Problem Solver)[4]
When chromatographic separation fails, or for rapid screening without column optimization, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice.
The Mosher's Amide Protocol
This method relies on converting the enantiomeric mixture of amines into a diastereomeric mixture of amides using
Mechanism: The Mosher's acid chloride reacts with the amine. The resulting diastereomers exhibit distinct chemical shifts in
Experimental Protocol (In-Situ Derivatization)
-
Mix: In an NMR tube, dissolve 5-10 mg of the crude reaction product (chiral amine) in 0.6 mL
. -
Add Base: Add 3.0 eq of dry pyridine or
. -
Derivatize: Add 1.2 eq of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride). Shake vigorously.
-
Wait: Allow to stand for 10-15 minutes.
-
Analyze: Acquire
NMR (no decoupling). The group appears as a singlet around -69 ppm. -
Calculate: Integration of the two diastereomeric peaks (
and ) gives the ee:
Warning: Ensure the reaction goes to completion. Kinetic resolution (one enantiomer reacting faster) will skew the results. Always verify the ratio remains constant over time (e.g., check at 15 min and 1 hour).
Comparative Analysis
The following table summarizes the performance metrics for each method when applied to N-Me-BINAM reaction products.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | |
| Resolution | Excellent ( | Good to Excellent | High (distinct chemical shifts) |
| Analysis Time | 20 - 60 mins | 3 - 10 mins | 15 - 30 mins (prep + run) |
| Sample Recovery | Easy (evaporate solvent) | Easy (CO | Difficult (destructive derivatization) |
| Sensitivity | High (UV/Fluorescence) | Moderate | Low (requires ~5-10 mg) |
| Cost per Run | High (Solvents) | Low | Moderate (Deuterated solvents/CDA) |
| Primary Risk | Peak tailing (needs DEA) | Solubility issues | Kinetic resolution artifacts |
Visualizations
Decision Matrix: Selecting the Right Method
This workflow guides the researcher in choosing the optimal method based on sample characteristics.
Figure 1: Decision matrix for selecting the appropriate ee determination method for N-Me-BINAM reaction products.
Mechanism of Mosher's Analysis
A conceptual view of how derivatization converts enantiomers into diastereomers with distinct magnetic environments.[4]
Figure 2: Mechanistic pathway of Mosher's acid derivatization converting enantiomers to separable diastereomers.
References
-
Woods, R. M., et al. (2020).[5] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
Sources
Performance comparison of BINOL vs BINAM ligands in asymmetric synthesis
Topic: Performance comparison of BINOL vs BINAM ligands in asymmetric synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the landscape of privileged chiral scaffolds, 1,1'-Bi-2-naphthol (BINOL) and 1,1'-Binaphthyl-2,2'-diamine (BINAM) stand as the two pillars of axial chirality. While they share the same atropisomeric backbone, their performance diverges significantly based on the electronic nature of their functional groups (hydroxyl vs. amine).
-
BINOL is the "Generalist Workhorse." It dominates Lewis Acid catalysis (Ti, Al, B complexes) and provides the scaffold for Chiral Phosphoric Acids (CPAs), which are standard for activating imines and reactive electrophiles.
-
BINAM is the "High-Reactivity Specialist." Its amine functionality allows for the synthesis of N-Triflyl Phosphoramides (NTPAs) —superacids that outperform BINOL-CPAs in activating "difficult" (less basic) substrates like ketones and esters. Furthermore, BINAM-derived prolinamides exhibit superior stereocontrol in organocatalytic aldol reactions due to additional hydrogen-bonding capability.
Critical Analysis: Structural & Electronic Divergence
The choice between BINOL and BINAM is rarely arbitrary; it is dictated by the electronic requirements of the transition state.
| Feature | BINOL (1,1'-Bi-2-naphthol) | BINAM (1,1'-Binaphthyl-2,2'-diamine) |
| Coordinating Group | Hydroxyl (-OH) | Primary Amine (-NH₂) |
| Hard/Soft Character | Harder base (Oxygen) | Softer base (Nitrogen) |
| H-Bonding | 2 Donors / 2 Acceptors | 4 Donors / 2 Acceptors |
| Electronic Tuning | 3,3'-substituents tune steric environment.[2] | Nitrogen lone pair allows for stronger electron donation; N-functionalization (e.g., sulfonamides) drastically alters acidity. |
| Primary Utility | Lewis Acid Ligand (Ti, Al), Chiral Phosphoric Acids (pKa ~13). | Organocatalysis (H-bond donor), Superacid Precursor (pKa ~6). |
The "Acidity Gap" in Brønsted Acid Catalysis
The most profound performance difference lies in their phosphate derivatives.
-
BINOL-derived CPAs are moderately acidic (pKa ~13-14 in MeCN). They rely on bifunctional activation (H-bond donor/acceptor) and work best with basic substrates (imines).[]
-
BINAM-derived NTPAs are superacids (pKa ~6-7 in MeCN). The N-triflyl group creates a highly delocalized anion, increasing acidity by orders of magnitude. This allows NTPAs to protonate weak bases (enones, esters) that CPAs cannot activate.
Comparative Case Studies: Experimental Performance
Case Study A: The "Difficult Substrate" Test (Diels-Alder Reaction)
Context: Asymmetric Diels-Alder reaction of ethyl vinyl ketone (a weakly basic substrate) with silyloxydienes. Challenge: Standard BINOL-CPAs fail to lower the LUMO energy sufficiently because they cannot effectively protonate or strongly H-bond to the ketone carbonyl.
Performance Data:
| Catalyst Type | Catalyst Class | Substrate (Base) | Yield | ee (%) | Mechanism |
| BINOL-Derived | Chiral Phosphoric Acid (CPA) | Ethyl Vinyl Ketone | <5% (Trace) | N/A | Weak H-Bonding (Insufficient Activation) |
| BINAM-Derived | N-Triflyl Phosphoramide (NTPA) | Ethyl Vinyl Ketone | 92% | 92% | Ion-Pair / Strong H-Bond (Superacid Activation) |
Insight: The BINAM-derived NTPA acts as a stronger Brønsted acid, facilitating the reaction via a highly reactive ion-pair intermediate, whereas the BINOL-CPA remains catalytically dormant.
Case Study B: Organocatalysis (Aldol Reaction)
Context: Direct asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.[1][4] Comparison: BINAM-prolinamides vs. Traditional Proline derivatives.[4]
-
BINAM-Prolinamide: The diamine backbone provides an additional H-bond donor site (the NH of the amide linker and the free NH of the BINAM), creating a rigid transition state network.
-
Result: BINAM-prolinamides often achieve >99% yield and up to 99% ee in solvent-free conditions, outperforming standard proline catalysts which may suffer from lower turnover numbers or lower stereocontrol (typically 80-90% ee) in similar unoptimized systems.
Decision Matrix: Selecting the Right Ligand
The following diagram illustrates the logical flow for selecting between BINOL and BINAM based on substrate properties and reaction type.
Caption: Decision matrix for selecting BINOL vs. BINAM based on substrate basicity and metal hardness.
Detailed Experimental Protocols
To validate the performance differences, two distinct protocols are provided: one highlighting BINOL's dominance in imine activation, and one highlighting BINAM's superiority in superacid catalysis.
Protocol A: BINOL-CPA Catalyzed Asymmetric Transfer Hydrogenation
Application: Enantioselective reduction of ketimines (Standard BINOL application).
-
Catalyst Preparation: Use (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate).
-
Reaction Setup:
-
In a flame-dried reaction tube, dissolve the ketimine substrate (0.1 mmol) in toluene (2.0 mL).
-
Add (R)-TRIP catalyst (1-5 mol%, typically 1.5 mg for 2 mol%).
-
Stir at room temperature for 10 minutes to allow catalyst-substrate complexation.
-
-
Reduction:
-
Add Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv).
-
Stir the mixture at 35 °C (or optimized temperature) for 12–24 hours.
-
Monitoring: Check consumption of imine by TLC (UV visualization).
-
-
Workup:
-
Load the reaction mixture directly onto a silica gel column.
-
Elute with Hexanes/EtOAc (gradient typically 9:1 to 4:1).
-
-
Analysis:
-
Determine yield by isolation.
-
Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).
-
Protocol B: BINAM-NTPA Catalyzed Asymmetric Diels-Alder
Application: Cycloaddition of α,β-unsaturated ketones (BINAM "Superacid" application).
-
Catalyst Preparation: Synthesize N-triflyl phosphoramide from (R)-BINAM via phosphorylation with POCl₃ followed by reaction with TfNH₂.[]
-
Reaction Setup:
-
In a flame-dried Schlenk tube under Argon, dissolve (R)-N-triflyl phosphoramide (10 mol%) in toluene (1.0 mL).
-
Cool the solution to -78 °C .
-
-
Substrate Addition:
-
Add Ethyl Vinyl Ketone (0.2 mmol, 1.0 equiv).
-
Add Siloxydiene (e.g., 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 equiv) dropwise.
-
-
Reaction Progression:
-
Stir at -78 °C for 12 hours (reaction is often fast due to high acidity).
-
Note: The low temperature is critical to maintain high enantioselectivity with the highly reactive ion-pair species.
-
-
Quench & Hydrolysis:
-
Quench with saturated NaHCO₃ solution.
-
Extract with CH₂Cl₂.
-
Treat the crude silyl enol ether product with dilute HCl/THF or TBAF to hydrolyze to the ketone/cyclohexanone derivative.
-
-
Analysis:
-
Purify via flash chromatography.
-
Analyze ee% via Chiral GC or HPLC.[5]
-
Mechanistic Visualization: Activation Modes
The following diagram contrasts the activation modes responsible for the performance differences described above.
Caption: Mechanistic divergence: BINOL-CPAs utilize H-bonding for basic substrates, while BINAM-NTPAs utilize protonation/ion-pairing for weak bases.
References
-
Nakashima, D., & Yamamoto, H. (2006).[6] Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society, 128(30), 9626–9627. Retrieved from [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153. Retrieved from [Link]
-
Kaupmees, K., Tolstoluzhsky, N., Raja, S., Rueping, M., & Leito, I. (2013).[7] On the Acidity and Reactivity of Highly Effective Chiral Brønsted Acid Catalysts: Establishment of an Acidity Scale. Angewandte Chemie International Edition, 52(44), 11569–11572. Retrieved from [Link]
-
Akiyama, T. (2007). Stronger Brønsted Acids.[5] Chemical Reviews, 107(12), 5744–5758. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction [organic-chemistry.org]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
Spectroscopic Analysis of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
This guide outlines the spectroscopic characterization of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (hereafter referred to as (R)-Mono-Me-BINAM ). It focuses on differentiating this
A Comparative Technical Guide for Asymmetric Catalysis & Quality Control
Executive Summary & Strategic Context
(R)-Mono-Me-BINAM is a critical desymmetrized derivative of the axially chiral BINAM scaffold. Unlike the
Key Analytical Challenge: The primary challenge in generating this compound is avoiding over-methylation. Spectroscopic analysis must rigorously quantify the ratio of Mono-Me product vs. Unreacted BINAM and Dimethyl-BINAM impurities.
Comparative Spectroscopic Profile
The most reliable method for validating (R)-Mono-Me-BINAM is tracking the Symmetry Breaking event in the NMR time-scale.
A. Nuclear Magnetic Resonance ( H NMR)
The transition from
| Feature | (R)-BINAM (Parent) | (R)-Mono-Me-BINAM (Target) | (R)-Dimethyl-BINAM (Impurity) |
| Symmetry Point Group | |||
| N-Methyl Region | No Signal | Singlet (~2.85 ppm), 3H | Singlet (~2.84 ppm), 6H |
| Amine Proton ( | Broad singlet (4H) | Two distinct broad signals ( | Broad singlet (2H) |
| Aromatic Region | Simplified (6 unique signals) | Complex (12 unique signals) | Simplified (6 unique signals) |
| Differentiation | Reference Standard | Diagnostic Target | Over-alkylation Byproduct |
Diagnostic Insight:
-
The "Half-Integration" Rule: In the target compound, the ratio of the N-Methyl singlet (3H) to the total aromatic integral (12H) must be exactly 1:4 .
-
Impurity Flag: If the N-Methyl signal integrates > 3H relative to aromatics, or if a second, slightly shifted methyl singlet appears, the sample contains the Dimethyl impurity.
B. Infrared Spectroscopy (FT-IR)
IR is a rapid "fingerprinting" tool to assess the amine substitution level.
-
Primary Amine (
): Two bands (Asymmetric/Symmetric stretch) at 3480 cm⁻¹ and 3380 cm⁻¹ . -
Secondary Amine (
): Single sharp band around 3400–3420 cm⁻¹ . -
Analysis: (R)-Mono-Me-BINAM will exhibit a complex N-H stretching region containing both the doublet of the primary amine and the singlet of the secondary amine. The disappearance of the doublet indicates over-methylation to the tertiary/secondary dimethyl species.
C. Chiroptical Properties (CD & Polarimetry)
Since the binaphthyl backbone dictates the chiroptical response, all three derivatives share the same sign of rotation but differ in magnitude.
-
Specific Rotation
: Positive (+) for the (R)-isomer (in THF/CHCl ). -
Circular Dichroism (CD): Strong Cotton effect.
-
220–240 nm: Intense positive couplet (characteristic of (R)-axial chirality).
-
Utility: CD is qualitative for configuration (R vs S) but poor for determining mono- vs di-methylation. Use NMR for chemical purity and HPLC for optical purity.
-
Experimental Protocols
Protocol A: Self-Validating Purity Determination (NMR)
This protocol uses internal integration to validate the structure without an external standard.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
. Ensure the solution is clear; filter if necessary to remove inorganic salts. -
Acquisition: Run a standard proton sequence (16 scans, d1=5s to ensure full relaxation).
-
Processing:
-
Phase and baseline correct.
-
Set the Aromatic Region (6.8 – 8.1 ppm) integral to 12.00 .
-
-
Validation Logic:
-
Integrate the Methyl Singlet (~2.85 ppm) .
-
Target Value: 3.00 ± 0.15.
-
Result:
-
If < 2.8 : Sample contains unreacted BINAM.
-
If > 3.2 : Sample contains Dimethyl-BINAM.
-
If ~3.0 but multiple methyl peaks exist: Physical mixture of BINAM/Di-Me.
-
-
Protocol B: Enantiomeric Excess (HPLC)
Standard method for binaphthyl amines.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). DEA is crucial to prevent peak tailing of the basic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Expectation: (R)-enantiomer typically elutes first on AD-H (verify with racemate).
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing the product and selecting the appropriate ligand based on spectroscopic data.
Caption: Logical workflow for distinguishing (R)-Mono-Me-BINAM from symmetric impurities using NMR symmetry breaking and quantitative integration.
References
-
BenchChem. (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine Synthesis & Properties. Retrieved from BenchChem Database.
-
Organic Syntheses. Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Org.[2][3] Synth. 2019, 96, 382-399.
-
ChemicalBook. 1H NMR Spectra of 1,1'-Binaphthyl-2,2'-diamine.
-
MDPI. Synthesis and Evaluation of (S)-BINAM Derivatives as Fluorescent Detectors. Molecules 2020.[4]
-
RSC. Oxidative Skeletal Rearrangement of BINAMs. RSC Advances.
Sources
Benchmarking (R)-N-Methyl-BINAM: The Diamine Advantage in Asymmetric Synthesis
Executive Summary
In the landscape of chiral ligands, phosphines (e.g., BINAP, Segphos) have long dominated transition-metal catalysis, particularly for "soft" metals like Rh, Ru, and Pd. However, for "hard" main-group metals (Zn, Al) and early transition metals (Ti, Cu), nitrogen-based ligands offer superior coordination chemistry and stability.
This guide benchmarks (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine ((R)-N-Methyl-BINAM) against traditional phosphine alternatives. Unlike phosphines, which suffer from air sensitivity and poor affinity for hard Lewis acids, (R)-N-Methyl-BINAM provides a robust, oxidation-resistant scaffold that excels in organozinc additions and Lewis acid catalysis .
Part 1: Technical Benchmarking & Mechanism
The "Hard-Soft" Ligand Divergence
The primary differentiator between (R)-N-Methyl-BINAM and phosphine ligands is defined by Hard-Soft Acid-Base (HSAB) theory .
-
Phosphine Ligands (BINAP): Soft donors (
). They form strong back-bonding interactions with soft metals (Rh, Ru, Pd). They are prone to P(III) P(V) oxidation in air. -
Diamine Ligands (N-Methyl-BINAM): Harder donors (
). They coordinate strongly with hard/borderline acids (Ti, Zn, Cu, B). They are air-stable and resist oxidation, simplifying handling.
Comparative Performance Data
The following table contrasts (R)-N-Methyl-BINAM against BINAP in specific reaction classes. Note that while BINAP is the standard for hydrogenation, N-Methyl-BINAM dominates in alkylation chemistry where phosphines are often inert or unstable.
Table 1: Ligand Performance Matrix
| Metric | (R)-N-Methyl-BINAM | (R)-BINAP | Causality |
| Primary Application | Organozinc Additions, Aldol, Diels-Alder | Hydrogenation, Cross-Coupling | N-donor affinity for Zn/Ti vs. P-donor affinity for Rh/Ru. |
| Air Stability | High (Indefinite shelf life) | Low (Oxidizes to phosphine oxide) | Amine N-H bonds are stable; P-C bonds are O2-sensitive. |
| Et2Zn Addition to Aldehydes | >90% Yield, >95% ee | <10% Yield (Poor reactivity) | Phosphines bind Zn poorly; Diamines form active 5-membered chelates. |
| Cost Efficiency | High (Simpler synthesis, no P-reagents) | Moderate/Low (Complex synthesis) | Avoidance of pyrophoric phosphine precursors. |
Strategic Selection Diagram
The following decision tree illustrates when to select (R)-N-Methyl-BINAM over phosphine alternatives.
Caption: Decision matrix for selecting between Diamine and Phosphine ligands based on metal hardness and reaction class.
Part 2: Experimental Protocol
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol demonstrates the superiority of (R)-N-Methyl-BINAM in creating a rigid chiral pocket around a Titanium(IV) center, a reaction where phosphine ligands fail to induce significant enantioselectivity.
Objective: Synthesize (S)-1-phenyl-1-propanol with >90% ee.
Materials
-
Ligand: (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine (10 mol%)
-
Promoter: Titanium(IV) isopropoxide (
)[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reagent: Diethylzinc (
, 1.0 M in hexane)[2] -
Substrate: Benzaldehyde (Freshly distilled)
-
Solvent: Anhydrous Toluene or Dichloromethane
Workflow Diagram
Caption: Step-by-step experimental workflow for the Ti-catalyzed alkylation.
Step-by-Step Methodology
-
Catalyst Generation (Self-Validating Step):
-
In a flame-dried Schlenk flask under Argon, dissolve (R)-N-Methyl-BINAM (0.1 mmol) in anhydrous toluene (5 mL).
-
Add
(1.2 equiv vs ligand). The solution should turn from colorless/pale yellow to a deeper orange/yellow, indicating the displacement of isopropoxide ligands and coordination of the diamine. If no color change occurs, check solvent dryness.
-
-
Transmetallation:
-
Cool the mixture to -20°C.
-
Add
(2.2 equiv relative to substrate) dropwise. A slight exotherm may occur. Stir for 20 minutes to allow the formation of the ethyl-Ti-diamine active species.
-
-
Asymmetric Addition:
-
Add Benzaldehyde (1.0 mmol) slowly.
-
Maintain temperature at -20°C to 0°C. Monitor via TLC (silica, 10% EtOAc/Hexane).
-
Mechanistic Note: The
-symmetric BINAM backbone blocks one face of the aldehyde, forcing the ethyl group to attack from the Re-face (or Si-face depending on ligand configuration).
-
-
Workup:
-
Quench with 1N HCl (5 mL). Extract with
(3x). -
Dry over
and concentrate.
-
-
Analysis:
-
Determine conversion via
NMR. -
Determine ee via Chiral HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH).
-
Part 3: References
-
Preparation of (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine:
-
Title: (R)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diamine
-
Source: Organic Syntheses, 2019, 96, 386-401.
-
URL:[Link]
-
-
Application in Organozinc Chemistry:
-
Title: Enantioselective addition of diethylzinc to aldehydes using 1,1'-binaphthyl-2,2'-diamine derivatives
-
Source: Tetrahedron: Asymmetry (via ScienceDirect/ResearchGate context)
-
URL:[Link]
-
-
Comparative Ligand Stability (Phosphine vs Amine):
-
Title: Air Stability of Phosphine Ligands in Catalysis
-
Source: BenchChem Technical Guides
-
-
Mechanism of Ti-Catalyzed Additions:
Sources
- 1. scielo.br [scielo.br]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
Safety Operating Guide
Proper Disposal Procedures for (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
[1]
Executive Summary & Scientific Context
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (CAS: 1187857-13-1) is a privileged chiral ligand used extensively in asymmetric catalysis.[1] Its binaphthyl backbone provides a rigid chiral environment, while the secondary amine functionality serves as a Lewis base.
Effective disposal is not merely a regulatory compliance task; it is a chemical safety imperative.[2] As an organic amine, this compound presents specific risks regarding reactivity with acids (exothermic neutralization) and environmental toxicity . Improper disposal into municipal drains or mixing with incompatible waste streams (e.g., oxidizers) can lead to uncontrolled heat generation or the formation of toxic byproducts.
This guide outlines a self-validating protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).
Compound Identification & Hazard Profile
Before initiating disposal, verify the chemical identity and understand its hazard classification.[3] This ensures the waste stream is correctly categorized for the waste management contractor.
Table 1: Physicochemical Identifiers
| Property | Specification |
| Chemical Name | (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine |
| CAS Number | 1187857-13-1 |
| Molecular Formula | C₂₁H₁₈N₂ |
| Molecular Weight | 298.38 g/mol |
| Physical State | Solid (Powder/Crystals) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Low water solubility |
| Acidity/Basicity | Weak Organic Base |
Table 2: GHS Hazard Classification (Derived from Analogous Binaphthyl Amines)
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[4][6] |
Critical Safety Note: While specific acute toxicity data for the N-methyl derivative is limited, treat it with the same precautions as the parent 1,1'-binaphthyl-2,2'-diamine. Assume it is toxic to aquatic life and an irritant to mucous membranes.
Pre-Disposal Handling & Segregation[1]
The "Golden Rule" of chemical disposal is Segregation at Source . Mixing incompatible chemicals is the leading cause of laboratory accidents during waste pickup.
Chemical Compatibility Check
-
Incompatible with: Strong Oxidizers (e.g., Nitric acid, Peroxides), Acid Chlorides, Anhydrides.
-
Reactive with: Strong Acids (Exothermic salt formation).
-
Action: Ensure the waste container does not contain oxidizers.[2] If the ligand was used in a reaction with acids, ensure the mixture is neutralized or slowly quenched before bottling.
Waste Stream Classification
Assign the waste to one of the following streams based on your facility's coding (often color-coded):
-
Solid Hazardous Waste: For pure expired solids, contaminated weighing boats, and heavily soiled gloves.
-
Non-Halogenated Organic Solvents: If dissolved in Toluene, THF, or Ethanol.
-
Halogenated Organic Solvents: If dissolved in Dichloromethane (DCM) or Chloroform.
Disposal Workflows
Decision Matrix: Disposal of (R)-N-Methyl-BINAM
The following flowchart illustrates the logical decision-making process for disposing of the compound in various states.
Figure 1: Logical decision tree for segregating and processing binaphthyl amine waste streams.
Detailed Protocols
Protocol A: Disposal of Pure Solid (Expired/Unused)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid carefully to avoid dust generation. Work inside a fume hood.
-
Labeling: Affix a hazardous waste label.
-
Closure: Seal the container tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Protocol B: Disposal of Reaction Mixtures (Liquid)
-
Quenching: If the ligand was used with active metals or strong acids, quench the reaction first.
-
pH Check: Dip a pH strip into the mixture.
-
If Acidic (pH < 4): Slowly add saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases.
-
If Basic (pH > 10): Neutralize carefully with dilute HCl or Citric Acid.
-
Why? Waste drums often contain mixed chemicals. Adding a strong base (amine) to a drum containing acidic waste can cause an explosion.
-
-
Transfer: Pour into the correct solvent carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Triple rinse the reaction flask with a small amount of the compatible solvent and add the rinsate to the waste container.
Emergency Procedures: Spill Response
In the event of a spill during the disposal process, follow this immediate response protocol.
Figure 2: Step-by-step spill response protocol for solid amine spills.
Regulatory Compliance (US EPA Context)
While this specific compound does not have a unique "P" or "U" list RCRA code, it is regulated based on its characteristics.
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.
-
Toxic Waste: Due to the amine functionality and potential aquatic toxicity, it must be incinerated at a permitted facility.
-
Container Status: "Empty" containers (containing <3% by weight) can often be triple-rinsed and discarded as trash or glass recycling, depending on local institutional policy. Always deface the label before recycling.
References
Sources
- 1. (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine|CAS 1187857-13-1 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. policy.acu.edu.au [policy.acu.edu.au]
- 4. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. ub.edu [ub.edu]
- 8. umkc.edu [umkc.edu]
Personal protective equipment for handling (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
In the realm of asymmetric synthesis and medicinal chemistry, chiral binaphthyl derivatives are indispensable. However, as a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: treating highly functionalized ligands as benign organic powders.
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine (CAS 1187857-13-1) is a prime example. While it is a highly effective chiral precursor, recent toxicological profiling reveals it acts as a moderately potent spindle poison[1]. Mechanistically, this compound induces the depolymerization of microtubules, leading to multipolar spindles, mitotic arrest, and apoptosis in mammalian cells[1]. This mechanism is functionally analogous to established antimitotic agents like colchicine[2].
Therefore, standard organic laboratory PPE is fundamentally insufficient. This guide establishes a self-validating, closed-system protocol for handling this compound, ensuring operational success without compromising researcher safety.
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, our PPE selection is driven by the compound's dual nature as a lipophilic organic molecule and a cytotoxic spindle poison. Transdermal absorption and inhalation of aerosolized powders are the primary exposure routes of concern[3].
| Body Part | Recommended PPE | Specification / Standard | Rationale (Causality) |
| Hands | Double-gloving (Nitrile over Neoprene) | EN 374-compliant, >0.11mm thickness | The lipophilic binaphthyl core can permeate standard latex. Neoprene offers broad chemical resistance, while the outer nitrile layer provides mechanical durability. |
| Eyes/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Prevents micro-dust particulates from contacting ocular mucosa, a rapid absorption pathway for antimitotic agents. |
| Respiratory | P100 / FFP3 Particulate Respirator | NIOSH P100 / EN 149 | Essential if weighing outside a closed isolator. Powders easily aerosolize; inhalation of a spindle poison poses severe systemic toxicity risks. |
| Body | Disposable Tyvek® Lab Coat | ISO 16602 Type 5/6 | Prevents powder accumulation on reusable cotton lab coats, eliminating secondary exposure to the researcher and the broader lab environment. |
Experimental Protocol: Safe Weighing and Transfer
The following step-by-step methodology ensures that the handling of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine remains a closed system.
Step 1: Environmental Preparation Ensure the laboratory is equipped with a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator (glove box). Standard chemical fume hoods are acceptable only if the face velocity is verified between 80-100 fpm, though they are less ideal for fine cytotoxic powders due to turbulent airflow.
Step 2: Static Elimination Binaphthyl derivatives often exhibit high static charge. Pass a static eliminator (anti-static ionizer) over the weighing spatula and the receiving vial. Causality: Static repulsion is the primary cause of sudden aerosolization of fine powders, which directly bypasses primary containment.
Step 3: Transfer and Solubilization
-
Tare a septum-capped vial on the analytical balance inside the enclosure.
-
Transfer the required mass of the diamine ligand into the vial.
-
Immediately seal the vial with a PTFE-lined septum cap before removing it from the balance enclosure.
-
Inject the reaction solvent (e.g., dichloromethane or toluene) directly through the septum using a syringe. This ensures the compound is fully solubilized before the system is opened to the ambient lab environment.
Fig 1. Closed-system workflow for handling cytotoxic binaphthyl ligands.
Spill Response & Decontamination Protocol
Spindle poisons require specific physical removal strategies. Never sweep dry powders , as this generates massive, highly toxic aerosol clouds[2].
Minor Spill (<50 mg, contained within hood):
-
Don PPE: Ensure double gloves and a P100 respirator are equipped.
-
Wet-Wipe Method: Dampen an absorbent pad with a 70% Ethanol / 30% Water solution.
-
Wipe: Gently place the pad over the powder to suppress aerosols. Wipe inward from the perimeter to the center to prevent spreading.
-
Decontaminate: Wash the surface with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade residual organic matter, followed by a sterile water rinse.
Major Spill (>50 mg or outside containment):
-
Evacuate: Immediately vacate the area to allow aerosols to settle.
-
Isolate: Post "DO NOT ENTER - CYTOTOXIC SPILL" signs on all laboratory doors.
-
Hazmat Intervention: Contact Environmental Health and Safety (EHS). Cleanup requires full HAZMAT suits and HEPA-filtered vacuums.
Fig 2. Decision matrix for cytotoxic powder spill response and containment.
Waste Disposal Plan
Because of its antimitotic properties, (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine cannot be disposed of in standard organic waste streams.
-
Segregation: All contaminated consumables (pipette tips, weighing boats, gloves, absorbent pads) must be double-bagged and placed in a designated, puncture-proof "Cytotoxic Waste" bin.
-
Liquid Waste: Solutions containing the ligand must be collected in dedicated, clearly labeled cytotoxic liquid waste carboys (separated by halogenated vs. non-halogenated solvents).
-
Destruction: The mandated disposal method is high-temperature incineration (>1000°C) by a certified hazardous waste contractor. Do not attempt in-house chemical neutralization, as the degradation products of binaphthyl diamines are not fully characterized for secondary toxicity.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
